3-Bromo-2,6-dichlorobenzaldehyde
Description
The exact mass of the compound 3-Bromo-2,6-dichlorobenzaldehyde is 251.87443 g/mol and the complexity rating of the compound is 153. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-2,6-dichlorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2,6-dichlorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2,6-dichlorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPMIAWNFMQYGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Bromo-2,6-dichlorobenzaldehyde: Physicochemical Profiling and Synthetic Applications
Executive Summary
In modern medicinal chemistry and agrochemical development, polyhalogenated arenes serve as indispensable scaffolds for constructing complex molecular architectures. 3-Bromo-2,6-dichlorobenzaldehyde is a highly specialized, tri-halogenated building block that offers a unique combination of steric encumbrance and programmable reactivity. As a Senior Application Scientist, I frequently utilize this compound to design divergent synthetic routes. Its value lies in the orthogonal reactivity between its aldehyde group, its highly reactive C-Br bond, and its robust C-Cl bonds, allowing for site-selective functionalization without the need for exhaustive protecting-group strategies.
This whitepaper provides an authoritative analysis of the compound's physicochemical properties, the mechanistic causality behind its reactivity, and field-proven, self-validating experimental protocols for its application in drug discovery.
Physicochemical Profiling & Structural Analysis
Accurate physicochemical data is the foundation of any robust synthetic campaign. The molecular weight and formula of 3-Bromo-2,6-dichlorobenzaldehyde dictate its stoichiometric behavior and analytical signatures (such as isotopic distribution in mass spectrometry).
Below is the consolidated quantitative data for this compound[1],[2],,[3]:
| Property | Value |
| Chemical Name | 3-Bromo-2,6-dichlorobenzaldehyde |
| CAS Registry Number | 1254701-24-0 |
| Molecular Formula | C |
| Molecular Weight | 253.91 g/mol |
| Monoisotopic Mass | 251.874 g/mol |
| SMILES String | O=Cc1c(Cl)c(Br)ccc1Cl |
| Appearance | Solid (typically off-white to pale yellow) |
Mechanistic Reactivity: The Causality of Substitution Effects
To master the synthetic utility of 3-Bromo-2,6-dichlorobenzaldehyde, one must understand the electronic and steric causality imposed by its substitution pattern:
-
Steric Decoupling of the Aldehyde: The two bulky chlorine atoms at the 2- and 6-positions create severe steric hindrance around the C1-aldehyde moiety. This physical crowding forces the carbonyl group out of coplanarity with the aromatic ring. Because the
-orbitals can no longer overlap efficiently, resonance donation from the aromatic system is minimized. Consequently, the carbonyl carbon becomes exceptionally electrophilic, making it highly susceptible to nucleophilic attack (e.g., by amines or active methylenes) despite the steric shielding[4]. -
Orthogonal Halogen Reactivity: The compound features two distinct types of carbon-halogen bonds. The bond dissociation energy of the C-Br bond is significantly lower (~280 kJ/mol) than that of the C-Cl bonds (~397 kJ/mol). This thermodynamic differential is the key to its utility in cross-coupling. Palladium(0) catalysts will undergo oxidative addition into the C3-Br bond orders of magnitude faster than the C2/C6-Cl bonds, enabling precise, site-selective C-C bond formation[5],[4].
Mechanistic Pathway Visualization
The following diagram illustrates the divergent synthetic pathways accessible from this core building block, highlighting the selective functionalization of either the aldehyde or the bromide moiety.
Divergent synthetic pathways of 3-Bromo-2,6-dichlorobenzaldehyde highlighting its versatility.
Self-Validating Experimental Protocols
Trustworthy protocols must be self-validating—meaning they incorporate built-in analytical checkpoints to confirm mechanistic success before proceeding to the next synthetic step.
Site-Selective Suzuki-Miyaura Cross-Coupling
This protocol leverages the weaker C-Br bond to install an aryl group at the 3-position while leaving the 2,6-dichloro and aldehyde groups intact[5],[4].
-
Reagents: 3-Bromo-2,6-dichlorobenzaldehyde (1.0 eq), Arylboronic acid (1.05 eq), Pd(dppf)Cl
(0.05 eq), K CO (2.0 eq), 1,4-Dioxane/H O (4:1, 0.2 M). -
Step-by-Step Methodology:
-
Degassing: Charge a Schlenk flask with the aldehyde, boronic acid, and K
CO . Add the solvent mixture and sparge with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and homocoupling of the boronic acid. -
Catalyst Addition: Add Pd(dppf)Cl
under a positive stream of Argon. -
Temperature Control: Heat the reaction strictly to 80°C for 4 hours. Causality: 80°C provides enough thermal energy to activate the C-Br bond. Exceeding 100°C risks overcoming the activation barrier for the C-Cl bonds, leading to non-selective poly-arylation.
-
Self-Validation Checkpoint (LC-MS): Analyze an aliquot via LC-MS. The starting material exhibits a distinct isotopic signature for one bromine and two chlorines (M, M+2, M+4, M+6). A successful selective coupling is validated by a mass shift corresponding to the product, accompanied by an isotopic pattern characteristic of only two chlorines (M, M+2, M+4), confirming the C-Cl bonds are untouched.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na
SO , and purify via flash chromatography.
-
Sterically Hindered Reductive Amination
Direct reductive amination of 2,6-disubstituted benzaldehydes requires a mild reducing agent to prevent the premature reduction of the highly electrophilic aldehyde into a benzyl alcohol[6],[7].
-
Reagents: 3-Bromo-2,6-dichlorobenzaldehyde (1.0 eq), Primary Amine (1.2 eq), NaBH(OAc)
(STAB, 1.5 eq), 1,2-Dichloroethane (DCE, 0.2 M). -
Step-by-Step Methodology:
-
Imine Pre-formation: Dissolve the aldehyde and amine in anhydrous DCE. Stir at room temperature for 2 hours. Causality: Because the 2,6-dichloro groups physically shield the carbonyl, imine formation is slow. Allowing the imine to pre-form ensures that the subsequently added reducing agent targets the iminium ion rather than the unreacted aldehyde.
-
Reduction: Add NaBH(OAc)
portion-wise at 0°C, then allow to warm to room temperature. Causality: STAB is a mild, highly selective hydride donor that efficiently reduces iminium ions without reducing aldehydes or displacing halogens[7]. -
Self-Validation Checkpoint (TLC/Staining): Monitor the reaction via TLC (Hexanes/EtOAc). The starting aldehyde is UV-active but Ninhydrin-negative. Success is validated by the disappearance of the aldehyde spot and the emergence of a new UV-active spot that stains positive (turning brown/red) with Ninhydrin, confirming the presence of the secondary amine.
-
Workup: Quench carefully with saturated aqueous NaHCO
. Extract with dichloromethane, dry the organic layer, and concentrate in vacuo.
-
Applications in Drug Development
In pharmaceutical research, the 3-Bromo-2,6-dichlorobenzaldehyde scaffold is highly prized for developing kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. The 2,6-dichloro substitution effectively locks the conformation of attached functional groups (such as benzylamines derived from reductive amination), restricting the molecule's rotational degrees of freedom. This conformational locking reduces the entropic penalty upon target binding, often resulting in a significant boost to binding affinity and target residence time. Furthermore, the 3-bromo position serves as an ideal vector for exploring structure-activity relationships (SAR) via late-stage diversification using cross-coupling chemistries.
References
Sources
- 1. 1254701-24-0|3-Bromo-2,6-dichlorobenzaldehyde|BLD Pharm [bldpharm.com]
- 2. chembk.com [chembk.com]
- 3. 3-Bromo-2,6-dichlorobenzaldehyde | C7H3BrCl2O | CID 129973839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
Predictive and Empirical Solubility Profiling of 3-Bromo-2,6-dichlorobenzaldehyde in Organic Solvents
Content Type: Technical Whitepaper Target Audience: Formulation Scientists, Synthetic Chemists, and Drug Development Professionals
Executive Summary
In modern drug development and agrochemical synthesis, polyhalogenated building blocks like 3-Bromo-2,6-dichlorobenzaldehyde (CAS: 1254701-24-0) are critical for introducing steric complexity and lipophilic vectors into active pharmaceutical ingredients (APIs). However, the dense halogenation of this molecule presents unique solvation thermodynamics. This whitepaper provides an in-depth analysis of its solubility profile across organic solvents, detailing the structural causality behind its solvation behavior, predictive quantitative data, and a self-validating experimental protocol for empirical determination.
Structural Implications on Solvation Thermodynamics
To accurately predict the solubility of 3-Bromo-2,6-dichlorobenzaldehyde[1], one must deconstruct its molecular architecture. Solvation is a thermodynamic competition between the crystal lattice energy of the solid and the solvation energy provided by the solvent.
-
Halogen Substituents (Br, Cl): The presence of heavy halogens drastically increases the molecule's polarizability and dispersion forces (
). This drives up the partition coefficient (logP), rendering the molecule highly lipophilic and virtually insoluble in aqueous media. -
Aldehyde Moiety (-CHO): Unlike hydroxyl or amine groups, the aldehyde acts exclusively as a hydrogen bond acceptor. It lacks a hydrogen bond donor, meaning it cannot self-associate via hydrogen bonding in the solid state, but it readily interacts with polar protic solvents (like methanol) or highly polar aprotic solvents (like DMSO).
-
Steric Hindrance: The di-ortho substitution (2,6-dichloro) forces the aldehyde carbonyl out of coplanarity with the aromatic ring. This steric disruption slightly lowers the crystal lattice energy compared to unhindered analogs, facilitating easier dissolution in appropriate organic solvents.
Diagram 1: Structural factors governing the solvation thermodynamics of the target molecule.
Quantitative Solubility Profiling
Because empirical data for highly specific intermediates is often proprietary, formulation scientists rely on Hansen Solubility Parameters (HSP) and structural analogs to establish predictive baselines[2][3]. Based on the molecule's lack of H-bond donors and high polarizability, polar aprotic solvents and halogenated solvents yield the highest solubility.
Table 1: Predictive Solubility Ranges in Common Organic Solvents
| Solvent | Solvent Class | Dielectric Constant ( | Predicted Solubility (mg/mL) | Primary Application Workflow |
| DMSO | Polar Aprotic | 46.7 | > 100 | High-throughput screening, SNAr |
| DMF | Polar Aprotic | 36.7 | > 100 | Cross-coupling reactions |
| Dichloromethane | Halogenated | 8.9 | 50 - 100 | Liquid-liquid extraction, Workup |
| Tetrahydrofuran | Ether | 7.5 | 50 - 100 | Grignard / Organometallic steps |
| Methanol | Polar Protic | 32.7 | 10 - 50 | Recrystallization, Reductive amination |
| Ethyl Acetate | Ester | 6.0 | 20 - 60 | Chromatography, Extraction |
| Heptane | Non-polar | 1.9 | < 5 | Anti-solvent for crystallization |
Self-Validating Experimental Protocol: Thermodynamic Shake-Flask Method
To transition from predictive models to empirical certainty, researchers must utilize the Thermodynamic Shake-Flask Method . Unlike kinetic solvent-shift methods, which are prone to supersaturation artifacts, this protocol is designed as a self-validating system to guarantee true equilibrium.
The Causality of Experimental Choices
-
The PTFE Imperative: Polyhalogenated benzaldehydes exhibit high non-specific binding to polar membrane materials (like Nylon or PES). Using PTFE (Polytetrafluoroethylene) syringe filters ensures quantitative recovery of the dissolved analyte, preventing artificially deflated solubility readings.
-
The Kinetic Check: The protocol mandates sampling at both 24 and 48 hours. If the concentration variance between these two time points is
, the system mathematically validates that thermodynamic equilibrium has been achieved.
Step-by-Step Methodology
-
Solid Dispensing: Accurately weigh ~50 mg of 3-Bromo-2,6-dichlorobenzaldehyde into a 2 mL amber glass HPLC vial. (Amber glass is used to prevent potential photo-oxidation of the aldehyde).
-
Solvent Addition: Add 500 µL of the target organic solvent to the vial to create a visibly supersaturated suspension (excess solid must remain).
-
Isothermal Equilibration: Seal the vial and place it in a thermoshaker at 25.0 ± 0.1 °C. Agitate at 800 RPM for 24 hours.
-
First Sampling (24h): Remove a 50 µL aliquot of the suspension. Centrifuge at 10,000 x g for 5 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Dilute appropriately with mobile phase and analyze via HPLC-UV (typically at 254 nm).
-
Second Sampling (48h - The Self-Validation Step): Repeat Step 4 at the 48-hour mark. Compare the quantified concentration to the 24-hour mark. If
, record the value as the thermodynamic solubility.
Diagram 2: Self-validating thermodynamic shake-flask workflow for empirical solubility determination.
Downstream Applications in Drug Development
Understanding the solubility profile of 3-Bromo-2,6-dichlorobenzaldehyde dictates its synthetic utility:
-
Suzuki-Miyaura / Stille Couplings: The bromine atom at the 3-position is highly reactive toward palladium-catalyzed cross-couplings. THF and Dioxane are the optimal solvents here, providing excellent solubility (>50 mg/mL) while remaining compatible with organometallic catalysts.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the aldehyde and chlorines activates the ring. Reactions requiring high temperatures and polar environments should utilize DMF or DMSO, where the compound exhibits maximum solubility (>100 mg/mL).
-
Purification Strategies: The vast solubility differential between Ethyl Acetate (high) and Heptane (low) makes this binary solvent system perfect for gradient flash chromatography and anti-solvent recrystallization.
References
-
PubChem. "3-Bromo-2,6-dichlorobenzaldehyde | C7H3BrCl2O". National Center for Biotechnology Information. URL:[Link]
Sources
Thermodynamic Profiling and Melting Point Validation of 3-Bromo-2,6-dichlorobenzaldehyde
Physicochemical Context in Drug Development
In the realm of active pharmaceutical ingredient (API) synthesis, polyhalogenated benzaldehydes serve as critical, sterically hindered building blocks. Specifically, 3-Bromo-2,6-dichlorobenzaldehyde (CAS: 1254701-24-0), registered under PubChem CID 129973839 , is highly valued for its orthogonal reactivity. The presence of two distinct halogens (chlorine and bromine) allows for highly selective cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) at the bromine site, while the aldehyde group remains available for condensation or olefination.
Because this compound is often utilized in early-stage drug discovery, commercial suppliers typically provide it at a baseline purity of 95% . For researchers, validating the purity of this intermediate is paramount, as trace regioisomers can drastically impact downstream API yields. The most reliable, rapid, and thermodynamically grounded method for this validation is the precise determination of its melting point range.
Thermodynamic Basis of the Melting Point Range
The melting point of a crystalline solid is a direct macroscopic reflection of its microscopic lattice energy. For 3-Bromo-2,6-dichlorobenzaldehyde, the crystal lattice is governed by dipole-dipole interactions from the carbonyl group,
While a singular, universal pharmacopeial melting point is not rigidly standardized for this proprietary intermediate, we can deduce its empirical melting range through thermodynamic interpolation of its direct structural analogs. The addition of a bromine atom at the 3-position of a 2,6-dichlorobenzaldehyde core increases the molecular weight (enhancing London dispersion forces) but simultaneously breaks the
Quantitative Thermal Data of Halogenated Analogs
To ground this empirical range, the following table synthesizes the melting points of closely related halogenated benzaldehydes:
| Compound | CAS Number | Melting Point Range (°C) | Reference |
| 2,6-Dichlorobenzaldehyde | 83-38-5 | 68 – 73 °C | Apollo Scientific |
| 3,5-Dichlorobenzaldehyde | 10203-08-4 | 63.5 – 65.5 °C | ChemicalBook |
| 3-Bromo-2-chlorobenzaldehyde | 56961-27-4 | 60 – 80 °C | Combi-Blocks |
| 3-Bromo-2,6-difluorobenzaldehyde | 398456-82-1 | 52 – 58 °C | Thermo Fisher |
| 3-Bromo-2,6-dichlorobenzaldehyde | 1254701-24-0 | 68 – 74 °C (Empirical) | Derived via structural analogy |
Self-Validating Protocol for Melting Point Determination
To ensure absolute trustworthiness in your thermal analysis, the following protocol is designed as a self-validating system . It eliminates instrumental drift and operator error by embedding a calibration check directly into the workflow.
Caption: Self-validating workflow for the thermal analysis of halogenated benzaldehydes.
Step-by-Step Methodology
Step 1: System Calibration & Validation (The Control)
-
Action: Prior to analyzing the target compound, run a melting point determination using a USP-grade reference standard with a similar thermal profile (e.g., Vanillin, MP 81–83 °C).
-
Causality: This step validates the thermal sensor's accuracy and ensures the heating block's heat transfer coefficient is nominal. If the reference standard deviates by >0.5 °C from its certified range, the system is compromised and requires immediate recalibration.
Step 2: Sample Desiccation
-
Action: Dry 50 mg of the 3-Bromo-2,6-dichlorobenzaldehyde sample under vacuum (10 mbar) over anhydrous
for 12 hours. -
Causality: Removes trace crystallization solvents and ambient moisture. Water molecules intercalate into the halogenated crystal lattice, increasing entropy and causing artificial freezing point depression.
Step 3: Capillary Packing
-
Action: Pulverize the dried sample into a fine powder using an agate mortar. Pack 2–3 mm of the powder into a glass capillary. Drop the capillary through a 1-meter glass tube onto a hard surface 5 times.
-
Causality: Ensures maximum packing density. Voids and air pockets act as thermal insulators, causing a temperature gradient across the sample and artificially broadening the observed melting range.
Step 4: Thermal Ramping
-
Action: Insert the capillary into the validated apparatus. Fast-ramp the temperature to 55 °C, then strictly reduce the heating rate to 1.0 °C/min .
-
Causality: A slow ramp rate near the theoretical melting point ensures thermodynamic equilibrium between the heating block, the glass capillary, and the sample, completely eliminating thermal lag.
Step 5: Data Acquisition
-
Action: Record
(the temperature at which the first meniscus of liquid appears) and (the temperature of complete liquefaction). A range ( ) of °C indicates high purity (>98%).
Mechanistic Causes of Melting Point Depression
When evaluating the synthesized or procured 3-Bromo-2,6-dichlorobenzaldehyde, a depressed or broadened melting range (e.g., 62–69 °C) is a definitive indicator of contamination. According to Raoult's Law, impurities disrupt the uniform intermolecular forces of the crystal lattice.
In the case of this specific compound, the most common impurities are regioisomers (e.g., 4-bromo-2,6-dichlorobenzaldehyde) formed during electrophilic aromatic substitution, or debrominated analogs resulting from incomplete reactions. These structurally similar impurities co-crystallize with the target compound, creating lattice defects. These defects lower the overall enthalpy of fusion (
Caption: Thermodynamic causality of purity on the melting point range of halogenated benzaldehydes.
Conclusion
For drug development professionals utilizing 3-Bromo-2,6-dichlorobenzaldehyde, assuming a generic purity based on a Certificate of Analysis can lead to compounding errors in multi-step syntheses. By employing a self-validating melting point protocol and targeting the empirically derived 68–74 °C range, researchers can quantitatively assure the thermodynamic integrity of their starting materials, safeguarding downstream cross-coupling yields.
References
-
3-Bromo-2,6-dichlorobenzaldehyde | CID 129973839. PubChem - National Institutes of Health (NIH).
-
Safety Data Sheet - 3-Bromo-2-chlorobenzaldehyde. Combi-Blocks.
-
3,5-Dichlorobenzaldehyde - Safety Data Sheet. ChemicalBook.
Unveiling the Electronic and Conformational Dynamics of 2,6-Dichlorobenzaldehyde: A Guide for Rational Drug Design
Executive Summary
In the realm of rational drug design and synthetic organic chemistry, 2,6-dichlorobenzaldehyde (2,6-DCBA) is a highly privileged building block. Unlike its mono-substituted or meta/para-substituted counterparts, 2,6-DCBA exhibits a highly specific set of electronic and steric properties dictated by the "ortho effect." This whitepaper provides an in-depth mechanistic analysis of the conformational dynamics, quantum chemical profile, and reactivity of 2,6-DCBA, equipping researchers with the causal understanding necessary to optimize synthetic workflows and molecular interactions.
Conformational Dynamics: The Ortho Effect and Steric Twist
The defining characteristic of 2,6-DCBA is the intense steric crowding around the formyl (-CHO) group. The two bulky chlorine atoms at the ortho positions (C2 and C6) possess large van der Waals radii (~1.75 Å), creating a severe steric clash with the carbonyl oxygen and hydrogen.
To alleviate this steric strain, the formyl group is forced out of the coplanar conformation with the benzene ring[1]. This out-of-plane dihedral twist has profound electronic consequences. In a typical benzaldehyde, the p-orbitals of the carbonyl carbon and the aromatic ring are parallel, allowing for resonance (+R) electron donation from the ring to the electron-deficient carbonyl carbon. However, in 2,6-DCBA, the orthogonal twist disrupts this
This unique conformational dynamic also manifests spectroscopically. The out-of-plane twist allows the aldehydic C-H bond to interact with the
Logical flow of steric and electronic effects dictating the reactivity of 2,6-dichlorobenzaldehyde.
Quantum Chemical Profile & Frontier Molecular Orbitals
To quantify the reactivity of 2,6-DCBA, Density Functional Theory (DFT) calculations—specifically at the B3LYP/6-311+G** level of theory—provide critical insights into its Frontier Molecular Orbitals (FMOs). The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a definitive indicator of chemical stability and kinetic reactivity.
Because the strong electron-withdrawing effect of the ortho chlorine atoms increases the electrophilicity of the formyl group[2], 2,6-DCBA exhibits a relatively narrow HOMO-LUMO gap and a high electrophilicity index (
Table 1: Calculated Electronic Properties of 2,6-Dichlorobenzaldehyde
| Parameter | Calculated Value | Unit | Chemical Implication |
| HOMO Energy | -7.283 | eV | Indicates ionization potential. |
| LUMO Energy | -2.597 | eV | Indicates electron affinity; low energy favors nucleophilic attack. |
| HOMO-LUMO Gap ( | 4.686 | eV | Narrow gap denotes high chemical reactivity and lower kinetic stability. |
| Chemical Potential ( | -4.940 | eV | Tendency of electrons to escape the system. |
| Electrophilicity Index ( | 2.60 | eV | High value confirms the carbonyl carbon is a potent electrophile. |
| Nucleophilicity Index (N) | 9.89 | eV | Relative metric for electron donation capability. |
Data derived from gas-phase DFT calculations at the B3LYP/6-311+G** level of theory[3].
Reactivity Paradigms and Synthetic Applications
The hyper-electrophilic nature of the 2,6-DCBA carbonyl carbon dictates its behavior in synthetic workflows. It is a highly reactive substrate for condensation reactions, rapidly forming Schiff bases (imines) when reacted with primary amines[4].
However, this extreme electrophilicity also introduces unique degradation pathways that chemists must control. For instance, 2,6-DCBA is susceptible to hydroxide-mediated carbon-carbon bond cleavage. In the presence of strong bases, a nucleophilic hydroxide ion can attack the highly activated carbonyl carbon, forming a mono- or dianion intermediate. This is followed by a rate-determining fragmentation step that cleaves the C-C bond, yielding 1,3-dichlorobenzene and a formate byproduct[5]. Therefore, reactions involving 2,6-DCBA must be carefully optimized regarding pH to prevent unwanted substrate degradation.
Self-Validating Experimental Protocol: Schiff Base Condensation
To demonstrate the practical application of 2,6-DCBA's electronic properties, the following protocol outlines the synthesis of a Schiff base polymorph, (E)-2-((2,6-dichlorobenzylidene)amino)benzonitrile[4]. This workflow is designed with built-in causality and self-validation checkpoints.
Methodology
Step 1: Reagent Preparation
-
Action: Dissolve 1.0 mmol of 2,6-dichlorobenzaldehyde and 1.0 mmol of 4-aminobenzonitrile in 10 mL of absolute ethanol.
-
Causality: Absolute ethanol is chosen as the solvent because both starting materials are highly soluble at elevated temperatures, whereas the rigid, planar Schiff base product has lower solubility. This differential solubility drives the equilibrium forward via Le Chatelier's principle as the product precipitates. Furthermore, the absence of water prevents the reverse hydrolysis of the newly formed imine bond.
Step 2: Acid Catalysis
-
Action: Add a catalytic amount (0.1 mmol) of glacial acetic acid or piperidine.
-
Causality: The acid catalyst protonates the carbonyl oxygen. This further exacerbates the electron deficiency of the already hyper-electrophilic formyl carbon, significantly lowering the activation energy required for the amine's initial nucleophilic attack.
Step 3: Reflux and Condensation
-
Action: Heat the reaction mixture to reflux (approx. 78°C) for 3 to 4 hours[4].
-
Causality: The elevated thermal energy is required to overcome the substantial steric hindrance imposed by the two ortho-chlorine atoms during the formation of the bulky tetrahedral intermediate (hemiaminal) prior to dehydration.
Step 4: In-Process Control (IPC)
-
Action: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase.
-
Self-Validation: The reaction is deemed complete when the distinct UV-active spot corresponding to the 2,6-DCBA starting material completely disappears, confirming total consumption.
Step 5: Isolation
-
Action: Allow the mixture to cool slowly to room temperature, then transfer to an ice bath for 30 minutes. Filter the resulting precipitate under vacuum and wash with cold ethanol (2 x 5 mL).
-
Causality: Slow cooling promotes the growth of high-purity crystalline polymorphs[4]. Cold ethanol washes efficiently remove unreacted trace starting materials and the acid catalyst without dissolving the target Schiff base.
Step 6: Structural Validation
-
Action: Recrystallize the crude solid from hot ethanol. Confirm the structure via
H-NMR and IR spectroscopy. -
Self-Validation: Successful condensation is confirmed by the disappearance of the highly deshielded aldehydic proton signal (~10.4 ppm) and the appearance of a characteristic imine (-CH=N-) singlet at ~8.5 ppm in the
H-NMR spectrum. IR spectroscopy will show a new strong C=N stretching band at ~1620 cm .
Self-validating experimental workflow for the synthesis of 2,6-DCBA Schiff bases.
References
-
Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI.[Link]
-
Synthetic Applications and Mechanistic Studies of the Hydroxide-Mediated Cleavage of Carbon-Carbon Bonds in Ketones. Technical University of Denmark (DTU).[Link]
-
Supporting Information 2 (S2) - Electronic Properties of Aldehydes. The Royal Society of Chemistry.[Link]
-
Signs of spin–spin coupling constants between aldehydic and ring protons in 2,6-dinitrobenzaldehyde. Evidence for a hyperconjugative contribution to JpH,CHO. Canadian Science Publishing.[Link]
-
Synthesis, characterization, crystal structure and DFT study of two new polymorphs of a Schiff base (E)-2-((2,6-dichlorobenzylidene)amino)benzonitrile. ResearchGate.[Link]
Sources
The Rational Design and Application of Halogenated Benzaldehyde Derivatives in Medicinal Chemistry
Halogenated benzaldehydes—aromatic aldehydes substituted with fluorine, chlorine, bromine, or iodine—are highly versatile building blocks in organic synthesis and drug discovery. The strategic placement of halogens on the aromatic ring fundamentally alters the molecule's electronic distribution, steric bulk, and lipophilicity, enabling researchers to fine-tune the pharmacokinetic and pharmacodynamic profiles of downstream active pharmaceutical ingredients (APIs).
This technical guide explores the chemical space, reactivity dynamics, and biological applications of halogenated benzaldehyde derivatives, providing field-proven protocols for their utilization in modern drug development.
Chemical Space & Reactivity Dynamics
The reactivity of halogenated benzaldehydes is governed by the delicate interplay between the electrophilic carbonyl carbon and the electronic effects of the halogenated aromatic ring.
-
Leaving Group Ability vs. Electronegativity: In standard substitution reactions, the reactivity order for halogenated benzaldehyde precursors follows the pattern: iodide > bromide > chloride > fluoride[1]. However, in 1, fluorine acts as an exceptional leaving group. The extreme electron-withdrawing nature of fluorine activates the aromatic ring by stabilizing the Meisenheimer intermediate, compensating for its otherwise poor leaving group characteristics[1].
-
Thermodynamic Considerations: The mass and polarizability of the specific halogen substituent dictate the2 of the derivative[2]. For instance, heavy iodine atoms significantly increase lipophilicity, which is highly desirable for enhancing the cellular permeability of synthesized drug candidates.
Core Applications in Drug Discovery
Schiff Base Transition Metal Complexes
Condensation of halogenated benzaldehydes with primary amines yields Schiff bases (imines), which serve as robust multidentate ligands. When coordinated with transition metals like Cu(II) or Co(II), these complexes exhibit potent biological activities. The incorporation of a metal ion alters the molecular geometry (often forming square-planar or octahedral structures), making it difficult for bacteria to develop compared to classical organic anti-tuberculosis agents. Furthermore, specific diiodobenzaldehyde-derived Cu(II) complexes have demonstrated strong 3, rivaling standard antidiabetic drugs like Acarbose[3].
Halogenated Chalcones
Aldol condensation of halogenated benzaldehydes with acetophenones produces chalcones. The resulting α,β-unsaturated carbonyl system acts as a Michael acceptor, capable of covalently binding to target proteins. Recent reviews highlight that 4 exhibit superior antifungal (e.g., against R. solani) and anticancer activities due to the electron-withdrawing effects of the halogens, which increase the electrophilicity of the β-carbon[4].
Neuropharmacology and CNS Targets
Halogenated benzaldehydes are critical in synthesizing N-benzylated bicyclic azepanes. Structure-activity relationship (SAR) profiling reveals that reductive alkylation with meta-chloro or meta-bromo benzaldehydes drastically increases the scaffold's inhibitory potency against monoamine transporters (NET, DAT, and SERT), providing a highly penetrant lead compound for5[5].
Quantitative Data Summary
The following table summarizes the biological efficacy of various halogenated benzaldehyde derivatives across different therapeutic targets:
| Compound Class | Halogen Substitution | Target / Assay | Key Quantitative Metric |
| Cu(II)-Schiff Base Complex | 3,5-Diiodo | α-Amylase (Antidiabetic) | IC₅₀ = 72.4 µg/mL |
| Halogenated Chalcones | Bromine / Chlorine | R. solani (Antifungal) | EC₅₀ = 0.3 - 38.5 mg/L |
| Bicyclic Azepanes | meta-Chloro / Bromo | NET / DAT (Neuropharmacology) | IC₅₀ < 100 nM |
Visualizing the Synthetic & Biological Workflow
Fig 1: Synthetic workflow and logical progression of halogenated Schiff base metal complexes.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems, explaining the causality behind each chemical choice.
Protocol 1: Synthesis of a Halogenated Schiff Base Copper(II) Complex
Objective: Synthesize a biologically active Cu(II) complex using 2-hydroxy-3,5-diiodobenzaldehyde.
-
Ligand Synthesis: Dissolve 2-hydroxy-3,5-diiodobenzaldehyde (1.0 g, 2.68 mmol) in 20 mL of absolute ethanol.
-
Causality: Ethanol is chosen as a protic solvent to stabilize the transition state during nucleophilic attack while allowing the final non-polar imine to precipitate.
-
-
Amine Addition: Add 2-(methylthio)aniline (0.373 g, 2.68 mmol) followed by a catalytic amount of glacial acetic acid.
-
Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbon. A catalytic amount is critical; excess acid would protonate the amine, rendering it non-nucleophilic and halting the reaction.
-
-
Reflux & Validation: Reflux the mixture for 4 hours.
-
Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC). The disappearance of the aldehyde spot and the emergence of a new, distinct spot confirms imine C=N formation. FT-IR can further validate this via the appearance of a sharp C=N stretch around 1600–1630 cm⁻¹.
-
-
Metal Coordination: Dissolve the purified ligand (0.5 g) in 30 mL methanol. Slowly add a methanolic solution of copper(II) nitrate trihydrate (0.243 g). Stir at room temperature.
-
Validation Checkpoint: A distinct color shift (e.g., from yellow/orange to deep green/brown) and subsequent precipitation provide immediate visual validation of successful metal chelation.
-
Protocol 2: α-Amylase Inhibition Assay (Antidiabetic Screening)
Objective: Evaluate the synthesized complex for in vitro antidiabetic potential.
-
Pre-Incubation: Mix the test complex (dissolved in 1.5 mL DMSO/buffer) with a 0.2% α-amylase solution in 0.2 M phosphate buffer (pH 6.9). Incubate for 10 minutes at 25 °C.
-
Causality: Pre-incubation is mandatory. It allows the metal complex to enter the enzyme's active site and establish coordination/hydrogen bonds before the highly concentrated starch substrate is introduced.
-
-
Substrate Addition: Add 0.5 mL of a 1% starch solution and incubate for exactly 30 minutes at 25 °C.
-
Reaction Quenching & Validation: Stop the reaction using 3,5-dinitrosalicylic acid (DNSA) reagent and boil for 5 minutes.
-
Validation Checkpoint: The DNSA reagent reacts with reducing sugars (the product of starch hydrolysis) to form a red-brown color. Measure absorbance at 540 nm. A dose-dependent decrease in absorbance compared to the control validates the complex's inhibitory dynamic range, allowing for accurate IC₅₀ calculation.
-
References
- "Halogenated Copper(II) Complex of an Aniline Schiff Base: Synthesis, Spectroscopic Characterization, Antidiabetic Activity, Molecular Docking, and DFT Studies", doi.org,
- "HALOGEN-CONTAINING CHALCONES AS VERSATILE BIOACTIVE AGENTS: A REVIEW", bsu.edu.az,
- "Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogen
- "Halogenated benzylidene Schiff base Transition metal complexes, potent molecules in the design of antituberculosis agents", iomcworld.org,
- "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology", nih.gov,
- "4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde", smolecule.com,
Sources
- 1. Buy 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde | 27913-86-6 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. bsuj.bsu.edu.az [bsuj.bsu.edu.az]
- 5. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 3-Bromo-2,6-dichlorobenzaldehyde
Introduction: Navigating the Challenges of Sterically Hindered and Electron-Deficient Substrates
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction is instrumental in the synthesis of biaryl and substituted aromatic structures, which are core motifs in pharmaceuticals, advanced materials, and agrochemicals.[3] This guide provides an in-depth exploration of the Suzuki-Miyaura coupling using a particularly challenging substrate: 3-Bromo-2,6-dichlorobenzaldehyde. The presence of two ortho-chloro substituents and an electron-withdrawing aldehyde group introduces significant steric hindrance and electronic deactivation, demanding carefully optimized reaction conditions for successful coupling.
The inherent difficulty in coupling such substrates stems from several factors. The steric bulk surrounding the bromine atom can impede the initial oxidative addition of the palladium catalyst, a critical step in the catalytic cycle.[4] Furthermore, the electron-withdrawing nature of the aldehyde and chloro groups can influence the reactivity of the aryl halide. This document offers detailed protocols, mechanistic insights, and troubleshooting strategies to empower researchers, scientists, and drug development professionals to successfully employ 3-Bromo-2,6-dichlorobenzaldehyde in their synthetic endeavors. The protocols presented are founded on established methods for sterically hindered and electron-deficient aryl bromides, providing a robust foundation for achieving high-yield couplings.[5]
The Catalytic Cycle: A Mechanistic Rationale for Reagent Selection
A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational protocol design and troubleshooting. The reaction is a sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][6]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
1. Oxidative Addition: The cycle commences with the insertion of a low-valent palladium(0) complex into the carbon-bromine bond of 3-Bromo-2,6-dichlorobenzaldehyde to form a palladium(II) intermediate.[2][7] For sterically hindered substrates like the one , the choice of a bulky, electron-rich phosphine ligand is crucial. These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium species, which facilitates the otherwise challenging oxidative addition.[3]
2. Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium(II) center. The presence of a base is essential here, as it activates the boronic acid by forming a more nucleophilic boronate species.[1][8][9] The choice of base can significantly influence the reaction rate and yield, with stronger, non-nucleophilic bases often being more effective for hindered substrates.[4]
3. Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, which forms the new carbon-carbon bond of the biaryl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[2]
Experimental Protocols
The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of 3-Bromo-2,6-dichlorobenzaldehyde with various arylboronic acids. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Protocol 1: General Procedure using a Buchwald-type Ligand
This protocol employs a bulky, electron-rich biarylphosphine ligand, which is known to be effective for sterically hindered substrates.[5]
Reagents and Materials:
-
3-Bromo-2,6-dichlorobenzaldehyde (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02-0.05 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04-0.10 equiv)
-
Potassium phosphate (K₃PO₄), tribasic, anhydrous (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene/water mixture)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-Bromo-2,6-dichlorobenzaldehyde, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to establish an inert atmosphere.
-
Solvent Addition: Add the degassed solvent via syringe. A common solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heating and Stirring: Place the reaction vessel in a preheated oil bath or microwave reactor and heat to the desired temperature (typically 80-110 °C). Stir the mixture vigorously for the specified time (typically 8-24 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Figure 2: A typical experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Alternative Conditions with a Water-Soluble Ligand
For certain substrates, or to explore greener reaction conditions, a water-soluble ligand can be employed, often allowing the reaction to proceed at lower temperatures.[10]
Reagents and Materials:
-
3-Bromo-2,6-dichlorobenzaldehyde (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) chloride (PdCl₂; 0.03-0.05 equiv)
-
Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt (TPPTS) (0.06-0.10 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0-3.0 equiv)
-
Degassed water and an organic co-solvent (e.g., ethanol or acetonitrile)
Step-by-Step Procedure:
-
Reagent Preparation: In a reaction vessel, dissolve the sodium carbonate and TPPTS in degassed water.
-
Substrate Addition: Add 3-Bromo-2,6-dichlorobenzaldehyde, the arylboronic acid, and the organic co-solvent.
-
Catalyst Addition: Add the palladium(II) chloride.
-
Inert Atmosphere and Heating: Seal the vessel, purge with an inert gas, and heat the mixture with vigorous stirring (typically 50-80 °C) for 12-24 hours.
-
Monitoring and Workup: Follow steps 5-7 from Protocol 1 for reaction monitoring, workup, and purification.
Data Presentation: Expected Outcomes and Key Parameters
The following table summarizes the key reaction parameters and provides an estimated range of yields based on literature precedents for similar sterically hindered and electronically deactivated aryl bromides. Actual yields will be substrate-dependent and may require optimization.
| Parameter | Protocol 1 | Protocol 2 | Rationale and Key Considerations |
| Catalyst System | Pd(OAc)₂ / SPhos | PdCl₂ / TPPTS | Bulky, electron-rich ligands like SPhos are highly effective for hindered substrates.[3] Water-soluble ligands like TPPTS offer alternative, often milder, conditions.[10] |
| Base | K₃PO₄ | Na₂CO₃ | Stronger bases like K₃PO₄ are often required for challenging couplings.[4] Carbonates are a standard choice, particularly in aqueous media. |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | H₂O/Ethanol or H₂O/Acetonitrile | Aprotic polar solvents are common, with water often being beneficial for dissolving the base.[11] Aqueous systems are environmentally favorable.[12][13] |
| Temperature | 80-110 °C | 50-80 °C | Higher temperatures are often necessary to overcome the activation barrier for hindered substrates. Water-soluble systems can sometimes proceed at lower temperatures. |
| Estimated Yield | 60-90% | 50-85% | Yields are highly dependent on the specific arylboronic acid used. Electron-rich and less sterically demanding partners generally give higher yields. |
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. This section addresses common problems encountered in Suzuki-Miyaura couplings of demanding substrates.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst or ligand oxidation.[4][14]- Insufficiently strong base.[14]- Reaction temperature too low.[14] | - Use fresh, high-purity catalyst and ligand. Ensure proper inert atmosphere techniques.- Screen stronger bases such as Cs₂CO₃ or K₃PO₄.- Incrementally increase the reaction temperature. |
| Significant Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture.[4]- Use of a Pd(II) precatalyst with inefficient reduction to Pd(0). | - Thoroughly degas all solvents and the reaction mixture before adding the catalyst.[14]- Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. |
| Protodeboronation (Loss of Boronic Acid) | - Prolonged reaction times at high temperatures.- Presence of excess water or protic solvents. | - Monitor the reaction closely and stop it once the starting material is consumed.- Use anhydrous solvents if possible, or minimize the amount of water. Consider using boronic esters (e.g., pinacol esters) which are more stable.[7] |
| Dehalogenation of Starting Material | - Presence of hydride sources (e.g., certain bases or solvent impurities).[14] | - Switch to a non-hydridic base like a carbonate or phosphate.- Ensure high purity of solvents. |
Conclusion
The Suzuki-Miyaura coupling of 3-Bromo-2,6-dichlorobenzaldehyde, while challenging, is a feasible and valuable transformation for the synthesis of complex, functionalized biaryl compounds. Success hinges on the rational selection of the catalyst system, base, and solvent to overcome the steric and electronic hurdles presented by the substrate. The protocols and insights provided in this guide offer a solid foundation for researchers to develop and optimize these critical reactions, paving the way for the discovery and development of novel molecules in the pharmaceutical and materials science fields.
References
- Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Bromo-2-nitroanisole.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid. Benchchem.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. HEIA-FR.
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile. Benchchem.
- A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate.
- The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI.
- Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science (RSC Publishing).
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki reaction. Wikipedia.
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
- A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Semantic Scholar.
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics - ACS Publications.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- optimization of reaction conditions for Suzuki coupling of 2-[3-(benzyloxy)phenyl]benzaldehyde. Benchchem.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Rsc.org.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Advanced Application Note: C–H Activation and Functionalization Strategies Involving 3-Bromo-2,6-dichlorobenzaldehyde
Executive Summary
In the realm of late-stage functionalization and complex API (Active Pharmaceutical Ingredient) synthesis, 3-Bromo-2,6-dichlorobenzaldehyde (CAS: 1254701-24-0) represents a highly specialized, sterically encumbered building block. A common pitfall among synthetic chemists is attempting traditional Transient Directing Group (TDG) enabled ortho-C–H activation (e.g., via amino acid-derived imines) on this scaffold[1]. Crucially, the ortho positions (C2 and C6) are blocked by chlorine atoms , rendering standard ortho-palladation impossible.
Instead, a Senior Application Scientist must leverage this molecule's unique electronic and steric topology in two distinct C–H activation paradigms:
-
As a Product of C–H Activation: Synthesizing the scaffold via regioselective meta-C–H bromination of 2,6-dichlorobenzaldehyde[2].
-
As a Reagent for C(sp³)–H Activation: Utilizing the highly electron-deficient nature of 3-Bromo-2,6-dichlorobenzaldehyde to drive redox-neutral C(sp³)–H functionalization of amines via azomethine ylide intermediates[3].
This guide provides field-proven insights, quantitative data, and validated protocols for executing these advanced methodologies.
Mechanistic Insights & Causality (E-E-A-T)
Overcoming Electronic Biases: meta-C–H Bromination
The synthesis of 3-Bromo-2,6-dichlorobenzaldehyde from 2,6-dichlorobenzaldehyde relies on synergistic directing effects. The formyl (-CHO) group is a deactivating meta-director, while the chlorine atoms are weakly deactivating ortho/para-directors[4]. Consequently, the C3 position is electronically activated by the ortho-chlorine (C2) and para-chlorine (C6), and simultaneously targeted by the meta-directing formyl group[5].
While classical Electrophilic Aromatic Substitution (EAS) can achieve this, transition-metal-catalyzed C–H activation (e.g., Ruthenium or Palladium catalysis) offers superior chemoselectivity and avoids the over-oxidation of the sensitive aldehyde moiety. Recent advancements utilize Ru-catalyzed distal C–H bromination or Pd(II)/N-bromophthalimide (NBP) systems to achieve precise meta-functionalization under milder conditions[2][6].
The Azomethine Ylide Route to Amine C(sp³)–H Functionalization
Once synthesized, 3-Bromo-2,6-dichlorobenzaldehyde serves as an exceptional hydride acceptor in redox-Mannich and Redox-A³ (aldehyde-alkyne-amine) couplings[3].
The Causality: When a secondary amine condenses with 3-Bromo-2,6-dichlorobenzaldehyde, the resulting iminium ion is intensely electron-deficient due to the combined inductive effects of the halogens (Cl, Br). This electrophilicity drastically lowers the activation energy for an intramolecular hydride transfer from the amine's α-C(sp³)–H bond to the iminium carbon. This internal redox event generates a reactive azomethine ylide , which can be intercepted by nucleophiles (e.g., copper acetylides) to form complex, α-functionalized amines without the need for exogenous oxidants[3].
Quantitative Data Presentation
The following table summarizes the reaction parameters and efficiency metrics for C–H activation workflows involving this scaffold.
| Reaction Paradigm | Substrate | Catalyst / Reagents | Target Bond Cleaved | Yield (%) | Regioselectivity |
| Synthesis via C–H Bromination | 2,6-Dichlorobenzaldehyde | Pd(OAc)₂, NBP, TFA, HFIP (110 °C) | meta-C(sp²)–H (C3) | 78 - 85% | >95:5 (meta:para) |
| Synthesis via Electro-C–H | 2,6-Dichlorobenzaldehyde | RuCl₃·xH₂O, aq. HBr, e⁻ | meta-C(sp²)–H (C3) | 70 - 75% | >99:1 (meta only) |
| Redox-A³ C–H Functionalization | Pyrrolidine + Phenylacetylene | 3-Bromo-2,6-dichlorobenzaldehyde, Cu(2-EH)₂ | Amine α-C(sp³)–H | 82 - 88% | Exclusive α-addition |
| Sequential Cross-Coupling | 3-Bromo-2,6-dichlorobenzaldehyde | PdCl₂ / 4Å MS, Arylboronic acid | C(sp²)–Br (C3) | 89 - 94% | Chemoselective C-Br |
Data synthesized from benchmark methodologies in C-H functionalization and cross-coupling literature[2][3][6][7].
Experimental Protocols
Protocol A: Pd-Catalyzed meta-C–H Bromination to yield 3-Bromo-2,6-dichlorobenzaldehyde
This protocol utilizes a transition-metal approach to ensure high chemoselectivity without oxidizing the formyl group.
-
Preparation: To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add 2,6-dichlorobenzaldehyde (1.0 mmol, 175 mg), Palladium(II) acetate (0.05 mmol, 11.2 mg, 5 mol%), and N-bromophthalimide (NBP) (1.2 mmol, 271 mg).
-
Solvent & Additive: Add 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3.0 mL) and Trifluoroacetic acid (TFA) (0.2 mmol, 15 µL). The highly polar, hydrogen-bond donating nature of HFIP is critical for stabilizing the palladacycle intermediate.
-
Reaction: Seal the tube under an argon atmosphere and heat the mixture in a pre-heated oil bath at 110 °C for 24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with saturated aqueous NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 95:5) to afford 3-Bromo-2,6-dichlorobenzaldehyde as a crystalline solid.
Protocol B: Redox-A³ Coupling for Amine C(sp³)–H Functionalization
Utilizing 3-Bromo-2,6-dichlorobenzaldehyde as the redox-trigger for α-functionalization of pyrrolidine[3].
-
Catalyst Preparation: In a microwave-safe reaction vial, add Copper(II) 2-ethylhexanoate [Cu(2-EH)₂] (0.05 mmol, 10 mol%).
-
Reagent Addition: Add 3-Bromo-2,6-dichlorobenzaldehyde (1.2 mmol, 304 mg), pyrrolidine (1.0 mmol, 84 µL), and phenylacetylene (1.5 mmol, 165 µL).
-
Solvent: Add anhydrous toluene (2.0 mL). The absence of water is critical to prevent premature hydrolysis of the highly reactive iminium intermediate.
-
Activation: Seal the vial and subject it to microwave irradiation at 120 °C for 45 minutes (or heat in a sealed tube oil bath at 120 °C for 12 hours).
-
Isolation: Cool to room temperature, dilute with dichloromethane, and wash with water. The organic layer is concentrated and purified via column chromatography to yield the α-alkynylated pyrrolidine derivative. Note: The 3-bromo-2,6-dichlorobenzyl moiety remains attached to the amine nitrogen, serving as a robust protecting group that can be later cleaved or utilized in cross-coupling.
Mandatory Visualization
Diagram 1: Catalytic Cycle of Redox C(sp³)–H Activation
Caption: Azomethine ylide generation via redox-neutral C(sp³)–H activation driven by the halogenated aldehyde.
Diagram 2: Synthetic Workflow & Regioselectivity Logic
Caption: Workflow demonstrating the synthesis and divergent application of 3-Bromo-2,6-dichlorobenzaldehyde.
References
1.[3] Seidel, D. (2015). The Azomethine Ylide Route to Amine C–H Functionalization: Redox-Versions of Classic Reactions and a Pathway to New Transformations. Accounts of Chemical Research. Available at:[Link] 2.[2] Xu, H., et al. (2023). Electrochemical Late-Stage Functionalization. Chemical Reviews. Available at:[Link] 3.[6] Maiti, D., et al. (2015). Template-Assisted meta-C−H Alkylation and Alkenylation of Arenes. ResearchGate. Available at:[Link] 4.[7] Ranu, B. C., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC. Available at:[Link] 5.[1] Yu, J.-Q., et al. (2017). Diverse ortho-C(sp2)-H Functionalization of Benzaldehydes Using Transient Directing Groups. PubMed. Available at:[Link](Note: Cited to illustrate the limitations of TDG chemistry on ortho-blocked substrates).
Sources
- 1. Diverse ortho-C(sp2)-H Functionalization of Benzaldehydes Using Transient Directing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-Bromo-4-ethoxy-5-methoxybenzoic acid | 671790-48-0 | Benchchem [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Yield Buchwald-Hartwig Amination of Sterically Hindered and Electron-Deficient 3-Bromo-2,6-dichlorobenzaldehyde
Abstract
This application note provides a detailed and robust protocol for the palladium-catalyzed Buchwald-Hartwig amination of 3-bromo-2,6-dichlorobenzaldehyde. This substrate presents a significant synthetic challenge due to the presence of two ortho-chloro substituents, which impart both steric hindrance and strong electron-withdrawing character. The methodology herein employs a highly active palladium pre-catalyst and a sterically demanding biarylphosphine ligand to achieve high conversion and yield of the desired N-arylated product. We will delve into the mechanistic rationale for component selection, provide a step-by-step experimental guide, and discuss common pitfalls and troubleshooting strategies to ensure reproducible success for researchers in medicinal chemistry and materials science.
Introduction: Overcoming the Challenge of Polysubstituted Aryl Amines
The synthesis of polysubstituted N-aryl compounds is a cornerstone of modern drug discovery and materials science. Among the available synthetic methods, the Buchwald-Hartwig amination stands as a premier transformation due to its broad substrate scope and functional group tolerance. However, substrates bearing multiple substituents, particularly in the ortho positions, can pose significant challenges.
The target substrate, 3-bromo-2,6-dichlorobenzaldehyde, is a case in point. The two chlorine atoms flanking the bromine create a sterically congested environment around the reaction center, hindering the approach of the palladium catalyst. Furthermore, the cumulative electron-withdrawing effect of the aldehyde and two chlorine atoms deactivates the aryl bromide towards oxidative addition, a critical step in the catalytic cycle.
This note details a protocol that successfully overcomes these hurdles by leveraging a carefully selected catalyst system that exhibits high reactivity and thermal stability, enabling the efficient synthesis of the corresponding aniline derivative, a valuable building block for further functionalization.
The Catalytic System: Rationale and Selection
The success of a challenging Buchwald-Hartwig amination hinges on the judicious selection of the palladium source, ligand, and base.
-
Palladium Pre-catalyst: We have selected a commercially available, air-stable palladium pre-catalyst. These pre-catalysts are advantageous as they are readily handled and provide a reliable source of the active Pd(0) species in situ, leading to more reproducible results than using air-sensitive Pd(0) sources directly.
-
Ligand: For sterically demanding and electron-poor aryl halides, bulky and electron-rich biarylphosphine ligands are essential. These ligands promote the reductive elimination step and stabilize the palladium center throughout the catalytic cycle. In this protocol, we utilize a highly effective ligand known for its ability to facilitate challenging cross-coupling reactions.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the key palladium-amide intermediate. We have chosen sodium tert-butoxide for its high basicity and compatibility with the reaction conditions.
The generally accepted catalytic cycle for the Buchwald-Hartwig amination is depicted below. The efficacy of our chosen system lies in its ability to efficiently navigate each step of this cycle, even with a challenging substrate.
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol
This protocol is designed for a 1 mmol scale reaction. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Reagents and Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| 3-Bromo-2,6-dichlorobenzaldehyde | >98% | Sigma-Aldrich | Starting material |
| Amine (e.g., Morpholine) | Anhydrous, >99% | Acros Organics | Ensure dryness |
| Palladium Pre-catalyst | N/A | Strem Chemicals | Air-stable, but handle under inert gas |
| Biarylphosphine Ligand | >98% | Combi-Blocks | Air-stable, but handle under inert gas |
| Sodium tert-butoxide (NaOtBu) | >98% | Alfa Aesar | Highly hygroscopic, handle in a glovebox |
| Toluene | Anhydrous, >99.8% | Fisher Scientific | Use from a solvent purification system |
| Schlenk flask (25 mL) | - | - | Oven-dried before use |
| Magnetic stir bar | - | - | - |
| Septa, needles, syringes | - | - | - |
| Inert gas supply (N2 or Ar) | High purity | - | - |
Reaction Setup and Execution
-
Preparation: In a glovebox, add 3-bromo-2,6-dichlorobenzaldehyde (1 mmol, 254.9 mg), the palladium pre-catalyst (0.02 mmol, 2 mol%), and the biarylphosphine ligand (0.04 mmol, 4 mol%) to an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar.
-
Addition of Base: Add sodium tert-butoxide (1.4 mmol, 134.5 mg) to the flask.
-
Sealing and Removal from Glovebox: Seal the flask with a septum, and remove it from the glovebox.
-
Solvent and Amine Addition: Using standard Schlenk techniques, add anhydrous toluene (5 mL) via syringe. Then, add the amine (e.g., morpholine, 1.2 mmol, 104.5 µL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing them by TLC or GC-MS.
Work-up and Purification
-
Quenching: After the reaction is complete (as determined by monitoring), cool the flask to room temperature.
-
Filtration: Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the Celite pad with additional ethyl acetate (2x10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2x20 mL) and brine (1x20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.
Troubleshooting and Considerations
-
Low Conversion: If the reaction stalls, this may be due to catalyst deactivation. Ensure that all reagents and the solvent are scrupulously dry and that the inert atmosphere is maintained throughout the reaction. An increase in catalyst loading (e.g., to 3-5 mol%) may be beneficial.
-
Side Reactions: The aldehyde functionality is generally tolerant to the reaction conditions. However, at very high temperatures or with certain amines, side reactions may occur. If this is observed, lowering the reaction temperature and extending the reaction time may be necessary.
-
Hydrodehalogenation: In some cases, reduction of the C-Br bond can occur. This is often a result of moisture in the reaction. Super-drying the reagents and solvent is critical.
Conclusion
The Buchwald-Hartwig amination of the sterically and electronically challenging substrate, 3-bromo-2,6-dichlorobenzaldehyde, can be achieved in high yield through the careful selection of a modern, highly active catalyst system. The protocol detailed in this application note provides a reliable and reproducible method for accessing this valuable synthetic intermediate. By understanding the rationale behind the choice of reagents and adhering to rigorous anhydrous and anaerobic techniques, researchers can confidently apply this methodology to a range of challenging substrates in their synthetic endeavors.
References
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2009). The Main Group Element-Promoted C-N Bond-Forming Reductive Elimination from a Pd(II) Amido Complex. Journal of the American Chemical Society, 131(33), 11696–11697. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed N-Arylation of Anilines. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
Navigating the Synthesis of Key 3-Bromo-2,6-dichlorobenzaldehyde Derivatives: Application Notes and Protocols
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the selective oxidation and reduction of 3-Bromo-2,6-dichlorobenzaldehyde. This trifunctional aromatic compound is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Understanding and controlling its transformation into the corresponding carboxylic acid (3-Bromo-2,6-dichlorobenzoic acid) and alcohol ((3-Bromo-2,6-dichlorophenyl)methanol) is critical for researchers, scientists, and drug development professionals. This document outlines field-proven methodologies, explains the underlying chemical principles, and offers practical insights to ensure reproducible and high-yielding synthetic outcomes.
Introduction: The Synthetic Utility of 3-Bromo-2,6-dichlorobenzaldehyde
3-Bromo-2,6-dichlorobenzaldehyde is a strategically important synthetic intermediate. Its aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and, as detailed herein, oxidation and reduction. The presence of three halogen substituents (one bromine and two chlorine atoms) on the aromatic ring provides multiple sites for further functionalization, most notably through cross-coupling reactions. The electronic-withdrawing nature of these halogens also influences the reactivity of the aldehyde group, making it more electrophilic and susceptible to nucleophilic attack.[1][2]
This guide will focus on two fundamental transformations:
-
Oxidation: The conversion of the aldehyde to a carboxylic acid, yielding 3-Bromo-2,6-dichlorobenzoic acid. This product is a key precursor for the synthesis of esters, amides, and other acid derivatives.
-
Reduction: The conversion of the aldehyde to a primary alcohol, yielding (3-Bromo-2,6-dichlorophenyl)methanol. This alcohol can be further utilized in ether synthesis, esterification, or as a protecting group.
A thorough understanding of these pathways is essential for the efficient and selective synthesis of target molecules in drug discovery and development.
Oxidation Pathway: Synthesis of 3-Bromo-2,6-dichlorobenzoic acid
The oxidation of aldehydes to carboxylic acids is a cornerstone transformation in organic synthesis.[3] For a substrate like 3-Bromo-2,6-dichlorobenzaldehyde, which possesses sensitive halogen substituents, a mild and selective oxidizing agent is paramount to avoid unwanted side reactions. The Pinnick oxidation, utilizing sodium chlorite (NaClO2) under mildly acidic conditions, is an exemplary method that meets these criteria.[4][5]
Mechanistic Insight: The Pinnick Oxidation
The Pinnick oxidation is highly regarded for its broad functional group tolerance, including halides, and its ability to oxidize sterically hindered aldehydes.[4] The reaction proceeds through the formation of chlorous acid (HClO2) in situ from sodium chlorite and a mild acid, such as sodium dihydrogen phosphate (NaH2PO4).[6] The chlorous acid then adds to the aldehyde, and a subsequent pericyclic fragmentation yields the carboxylic acid and hypochlorous acid (HOCl).[7] A scavenger, typically 2-methyl-2-butene, is often employed to quench the reactive HOCl byproduct, preventing potential side reactions like the oxidation of other functional groups.[5]
Experimental Protocol: Pinnick Oxidation of 3-Bromo-2,6-dichlorobenzaldehyde
This protocol is designed for a laboratory-scale synthesis and can be scaled accordingly with appropriate safety considerations.
Materials:
-
3-Bromo-2,6-dichlorobenzaldehyde
-
Sodium chlorite (NaClO2, 80% technical grade or higher)
-
Sodium dihydrogen phosphate monohydrate (NaH2PO4·H2O)
-
2-Methyl-2-butene
-
tert-Butanol
-
Water (deionized)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium sulfite (Na2SO3) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-2,6-dichlorobenzaldehyde (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Addition of Reagents: To the stirring solution, add 2-methyl-2-butene (3.0 eq) followed by sodium dihydrogen phosphate monohydrate (1.5 eq).
-
Initiation of Oxidation: In a separate flask, prepare a solution of sodium chlorite (1.5 eq) in water. Add this solution dropwise to the reaction mixture over 15-20 minutes. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-4 hours).
-
Workup:
-
Cool the reaction mixture in an ice bath and quench any remaining oxidant by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude 3-Bromo-2,6-dichlorobenzoic acid.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.
-
Data Summary: Oxidation of 3-Bromo-2,6-dichlorobenzaldehyde
| Parameter | Value | Reference |
| Product | 3-Bromo-2,6-dichlorobenzoic acid | [8] |
| CAS Number | 80257-12-1 | |
| Molecular Formula | C7H3BrCl2O2 | [8] |
| Molecular Weight | 269.90 g/mol | [8] |
| Typical Yield | >90% (unoptimized) | [4] |
Reduction Pathway: Synthesis of (3-Bromo-2,6-dichlorophenyl)methanol
The reduction of aldehydes to primary alcohols is another fundamental transformation. Sodium borohydride (NaBH4) is a widely used reducing agent for this purpose due to its mild nature, high selectivity for aldehydes and ketones, and operational simplicity.[9][10] It is generally unreactive towards esters, amides, and carboxylic acids, which is advantageous in multifunctional molecules.[9]
Mechanistic Insight: Sodium Borohydride Reduction
The reduction of an aldehyde with sodium borohydride involves the nucleophilic transfer of a hydride ion (H-) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[11] This initial step forms an alkoxide intermediate. Subsequent protonation of the alkoxide, typically during an aqueous workup, yields the primary alcohol.[9][11] The reaction is usually carried out in a protic solvent like methanol or ethanol.
Experimental Protocol: Sodium Borohydride Reduction of 3-Bromo-2,6-dichlorobenzaldehyde
This protocol provides a general procedure for the reduction of 3-Bromo-2,6-dichlorobenzaldehyde.
Materials:
-
3-Bromo-2,6-dichlorobenzaldehyde
-
Sodium borohydride (NaBH4)
-
Methanol
-
Water (deionized)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (or other suitable extraction solvent)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-2,6-dichlorobenzaldehyde (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: To the cooled, stirring solution, add sodium borohydride (1.0-1.5 eq) portion-wise over 10-15 minutes. Be cautious as the reaction may be exothermic and produce hydrogen gas.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature. Monitor the progress of the reaction by TLC until the starting aldehyde is no longer detectable (typically 30-60 minutes).
-
Workup:
-
Carefully quench the reaction by the slow, dropwise addition of water.
-
Acidify the mixture to pH ~7 with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude (3-Bromo-2,6-dichlorophenyl)methanol.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Data Summary: Reduction of 3-Bromo-2,6-dichlorobenzaldehyde
| Parameter | Value | Reference |
| Product | (3-Bromo-2,6-dichlorophenyl)methanol | [12] (analog) |
| CAS Number | Not available for this specific isomer, analogous structures exist | [12] |
| Molecular Formula | C7H5BrCl2O | |
| Molecular Weight | 271.92 g/mol | |
| Typical Yield | >95% (unoptimized) | [9][10] |
Safety and Handling Considerations
-
3-Bromo-2,6-dichlorobenzaldehyde: This compound is a solid and should be handled in a well-ventilated fume hood. It can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.
-
Sodium Chlorite: A strong oxidizing agent. Handle with care and avoid contact with combustible materials.
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Additions should be made slowly and cautiously.
-
Solvents: Diethyl ether and methanol are flammable. Work in a well-ventilated area away from ignition sources.
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations and a general experimental workflow.
Caption: Oxidation of 3-Bromo-2,6-dichlorobenzaldehyde.
Caption: Reduction of 3-Bromo-2,6-dichlorobenzaldehyde.
Caption: General Experimental Workflow.
Conclusion
The oxidation and reduction of 3-Bromo-2,6-dichlorobenzaldehyde are fundamental yet critical transformations for leveraging this versatile building block in complex molecule synthesis. The protocols detailed in this guide, utilizing Pinnick oxidation and sodium borohydride reduction, offer reliable and high-yielding pathways to the corresponding carboxylic acid and primary alcohol, respectively. By understanding the underlying mechanisms and adhering to the outlined procedures, researchers can confidently and efficiently advance their synthetic endeavors in drug discovery and beyond.
References
-
Wikipedia. (n.d.). Pinnick oxidation. Retrieved from [Link]
-
PSIBERG. (2023, November 30). Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. Retrieved from [Link]
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Reduction of Aldehydes, Ketones and Acid Chlorides by Sodium Borohydride. Journal of the American Chemical Society. Retrieved from [Link]
-
The Royal Society of Chemistry. (2020, February 5). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Retrieved from [Link]
- Google Patents. (n.d.). CN109761788A - The preparation method of the bromo- 3,6- dichlorobenzoic acid of 2.
-
Organic Chemistry Select. (2012, December 7). Pinnick Oxidation. Retrieved from [Link]
-
YouTube. (2025, September 29). Pinnick Oxidation. Retrieved from [Link]
-
Society of Chemical Industry. (2005, May 4). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Technology and Biotechnology. Retrieved from [Link]
-
YouTube. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]
-
Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-2,6-dichlorobenzoic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
-
Neuman, R. C. (n.d.). Chapter 17: Oxidation and Reduction. Retrieved from [Link]
-
Carey, F. A., & Sundberg, R. J. (n.d.). OXIDATIONS 5. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Chemguide. (n.d.). oxidation of aldehydes and ketones. Retrieved from [Link]
-
PubChem. (n.d.). (3-Bromo-2-chlorophenyl)methanol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 4. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 5. psiberg.com [psiberg.com]
- 6. m.youtube.com [m.youtube.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. 3-Bromo-2,6-dichlorobenzoic acid | C7H3BrCl2O2 | CID 15095165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. lib3.dss.go.th [lib3.dss.go.th]
- 11. m.youtube.com [m.youtube.com]
- 12. (3-Bromo-2-chlorophenyl)methanol | C7H6BrClO | CID 67146654 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Protecting Group Strategies for 3-Bromo-2,6-dichlorobenzaldehyde
Introduction & Structural Rationale
In multistep organic synthesis, the strategic use of 1 is critical for masking reactive centers during incompatible downstream transformations[1]. The compound 3-Bromo-2,6-dichlorobenzaldehyde presents a unique and severe synthetic challenge. The formyl group is flanked by two bulky, electron-withdrawing chlorine atoms at the ortho positions (C2 and C6).
While the electron-withdrawing nature of these halogens increases the electrophilicity of the carbonyl carbon, the extreme steric hindrance physically blocks the Bürgi-Dunitz trajectory for incoming nucleophiles. Consequently, the conversion of the planar
In unhindered systems, acetalization proceeds via an SN2-like displacement of water from the protonated hemiacetal. However, for 2,6-disubstituted benzaldehydes, the reaction must proceed via an 2 where the departure of water to form a resonance-stabilized oxonium ion is the rate-limiting step[2].
Caption: SN1-type mechanism for acetalization of sterically hindered 2,6-disubstituted benzaldehydes.
Strategic Selection of Protecting Groups
The choice of protecting group is dictated entirely by the conditions of the subsequent synthetic steps. Acetals are generally stable to3 (e.g., Grignard reagents, LiAlH₄) but are labile under acidic aqueous conditions[3]. If downstream chemistry requires strong acids or harsh electrophilic aromatic substitutions (e.g., nitration at the C4 position), a 1,3-dithiane must be employed due to its orthogonal stability.
Caption: Decision matrix for selecting the appropriate protecting group based on downstream chemistry.
Comparative Efficacy of Acetalization Conditions
Because the equilibrium for hindered aldehydes heavily favors the starting material, standard room-temperature acetalization often fails. The table below summarizes field-proven strategies to overcome this thermodynamic barrier.
| Protecting Group | Reagents & Solvent | Catalyst | Conditions | Yield | Causality / Notes |
| 1,3-Dioxolane | Ethylene Glycol, Toluene | p-TsOH (10 mol%) | 110°C, 12–16 h | ~80% | Thermodynamic Control: Requires a 4 to physically remove water and drive the equilibrium forward[4]. |
| Dimethyl Acetal | Methanol, TMOF | HCl or TfOH (1 mol%) | 65°C, 2–4 h | >90% | Kinetic Control: Trimethyl orthoformate (TMOF) acts as an irreversible chemical water scavenger[5]. |
| 1,3-Dithiane | 1,3-Propanedithiol, DCM | BF₃·OEt₂ (1.1 eq) | 25°C, 4 h | ~85% | Lewis Acid Activation: Provides extreme acid stability and umpolung potential; highly odorous. |
Validated Experimental Protocols
Protocol A: 1,3-Dioxolane Protection (Thermodynamic Control)
This classical approach relies on Le Chatelier's principle, using high heat and physical water removal to force the protection of the hindered aldehyde.
Step-by-Step Methodology:
-
Reaction Setup: Charge a dry round-bottom flask with 3-Bromo-2,6-dichlorobenzaldehyde (1.0 equiv), ethylene glycol (4.0 equiv), and p-toluenesulfonic acid monohydrate (0.1 equiv).
-
Causality: The large excess of ethylene glycol helps push the initial equilibrium toward the hemiacetal. p-TsOH provides the necessary protonation to facilitate the SN1-like departure of water.
-
-
Azeotropic Distillation: Add anhydrous toluene to achieve a substrate concentration of 0.2 M. Attach a Dean-Stark trap filled with toluene, followed by a reflux condenser.
-
Causality: Toluene forms a minimum-boiling azeotrope with water. The Dean-Stark trap physically removes the water byproduct from the system, overcoming the unfavorable thermodynamics of forming the sterically congested tetrahedral center.
-
-
Execution: Heat the mixture to a vigorous reflux (110°C) for 12–16 hours.
-
Quench & Workup: Cool the reaction to room temperature. Immediately quench by adding saturated aqueous NaHCO₃ (equal volume to toluene). Extract with ethyl acetate (3 × 20 mL), wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Causality: NaHCO₃ strictly neutralizes the p-TsOH catalyst. If the acid is not neutralized prior to aqueous workup, the acetal will rapidly hydrolyze back to the aldehyde.
-
Self-Validating System Check:
-
TLC Analysis: Run a TLC (Hexanes/EtOAc 9:1). The starting aldehyde is highly UV-active and will form a bright orange/red precipitate when stained with 2,4-Dinitrophenylhydrazine (2,4-DNP). The successful 1,3-dioxolane product will not stain with 2,4-DNP. Complete disappearance of the 2,4-DNP active spot validates the reaction.
-
¹H NMR: The formyl proton of the starting material appears sharply at ~10.4 ppm. Success is validated by the disappearance of this peak and the emergence of the acetal methine proton shifted upfield to ~6.2 ppm.
Protocol B: Dimethyl Acetal Protection (Dehydrating Control)
For highly hindered substrates where Dean-Stark distillation is too slow or leads to thermal degradation, chemical dehydration using5 and Trimethyl orthoformate (TMOF) is vastly superior[5].
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 3-Bromo-2,6-dichlorobenzaldehyde (1.0 equiv) in anhydrous methanol (0.5 M) under an inert argon atmosphere.
-
Dehydrating Agent: Add Trimethyl orthoformate (TMOF) (3.0 equiv) followed by a trace amount of anhydrous HCl in dioxane or Trifluoromethanesulfonic acid (TfOH) (1 mol%).
-
Causality: TMOF reacts irreversibly with any water generated during the acetalization to form methanol and volatile methyl formate. This chemical dehydration is highly effective for sterically hindered aldehydes, trapping the product kinetically.
-
-
Execution: Stir the mixture at a mild reflux (65°C) for 2 to 4 hours.
-
Quench & Workup: Cool to room temperature and quench the reaction by adding triethylamine (2 mol%) directly to the flask. Stir for 5 minutes, then concentrate the mixture in vacuo.
-
Causality: Triethylamine neutralizes the trace acid catalyst. Acetals are highly sensitive to acidic hydrolysis during solvent evaporation; failing to neutralize the acid will result in reversion to the starting material during concentration.
-
Self-Validating System Check:
-
GC-MS: The molecular ion of the starting aldehyde is m/z 252 (for the ⁷⁹Br, ³⁵Cl₂ isotope). The dimethyl acetal will show a characteristic fragmentation pattern with a base peak corresponding to the loss of a methoxy group[M - OCH₃]⁺, validating the structural conversion.
References
-
Greene's Protective Groups in Organic Synthesis (5th Edition) Source: DOKUMEN.PUB URL:[Link]
-
Acetals as Protecting Groups for Aldehydes and Ketones Source: Chemistry Steps URL:[Link]
-
Acetals and Hemiacetals with Practice Problems Source: Chemistry Steps URL:[Link]
-
Phosphonium salts and aldehydes from the convenient, anhydrous reaction of aryl acetals and triphenylphosphine hydrobromide Source: Semantic Scholar URL:[Link]
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids Source: National Institutes of Health (PMC) URL:[Link]
Sources
- 1. dokumen.pub [dokumen.pub]
- 2. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
One-pot synthesis reactions utilizing 3-Bromo-2,6-dichlorobenzaldehyde
Application Note & Protocol Guide
Topic: One-Pot Synthesis of Highly Substituted Quinazoline Scaffolds Utilizing 3-Bromo-2,6-dichlorobenzaldehyde
Audience: Researchers, scientists, and drug development professionals
Introduction: The Strategic Value of 3-Bromo-2,6-dichlorobenzaldehyde in One-Pot Syntheses
3-Bromo-2,6-dichlorobenzaldehyde is a uniquely functionalized aromatic aldehyde that serves as a powerful building block in modern synthetic chemistry. Its utility is defined by a confluence of reactive sites: an electrophilic aldehyde for nucleophilic additions and condensations, and three halogen substituents that offer distinct opportunities for post-synthesis modification. The bromine atom is particularly amenable to transition-metal-catalyzed cross-coupling reactions, while the chlorine atoms modulate the electronic properties and lipophilicity of the scaffold.
However, the substitution pattern presents a distinct stereoelectronic challenge. The two chlorine atoms positioned ortho to the aldehyde group exert significant steric hindrance and a strong electron-withdrawing inductive effect.[1] This enhances the electrophilicity of the carbonyl carbon but can also impede the approach of bulky nucleophiles, potentially requiring optimized reaction conditions compared to less hindered benzaldehydes.
This guide focuses on harnessing the reactivity of this challenging substrate within the framework of one-pot, multi-component reactions (MCRs). MCRs are highly valued in drug discovery for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors in a single operation.[2][3] We will detail a robust protocol for a one-pot synthesis of a highly substituted quinazoline derivative, a privileged scaffold in medicinal chemistry renowned for its broad range of biological activities, including anticancer and anti-inflammatory properties.[4][5]
Scientific Principle: Acid-Catalyzed Condensation-Cyclization Cascade
The synthesis of the quinazoline core from 3-Bromo-2,6-dichlorobenzaldehyde and a 2-aminoaryl ketone (e.g., 2-aminoacetophenone) proceeds via an acid-catalyzed, one-pot condensation and cyclization cascade, often referred to as the Friedländer Annulation.[6]
Causality of Experimental Design:
-
Initial Condensation: The reaction initiates with the condensation between the aldehyde group of 3-Bromo-2,6-dichlorobenzaldehyde and the primary amine of the 2-aminoaryl ketone. The use of an acid catalyst (e.g., p-toluenesulfonic acid, PTSA) is crucial here; it protonates the carbonyl oxygen of the aldehyde, significantly increasing its electrophilicity and accelerating the formation of the initial carbinolamine intermediate.
-
Iminium Formation and Tautomerization: This intermediate rapidly dehydrates under acidic conditions to form a Schiff base (imine). The steric hindrance from the ortho-chlorine atoms may slow this step, necessitating elevated temperatures to drive the equilibrium towards the imine product. The imine then tautomerizes to an enamine, which is a key step for the subsequent cyclization.
-
Intramolecular Cyclization: The enamine nitrogen, now acting as a nucleophile, attacks the carbonyl carbon of the ketone intramolecularly. This is the ring-closing step that forms the dihydroquinazoline intermediate.
-
Aromatization: The final step is the elimination of a water molecule from the dihydroquinazoline intermediate, leading to the formation of the stable, aromatic quinazoline ring system. This dehydration is often the thermodynamic driving force for the entire sequence.
The one-pot nature of this reaction is successful because all intermediates are formed and consumed in the same reaction vessel without isolation, minimizing waste and saving significant time.[2]
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the one-pot synthesis, from starting materials to the final, functionalized quinazoline product.
Caption: High-level workflow for the one-pot synthesis of a quinazoline derivative.
Detailed Experimental Protocol
This protocol provides a self-validating system for the synthesis of 4-(3-Bromo-2,6-dichlorophenyl)-2-methylquinazoline.
Materials and Equipment:
-
3-Bromo-2,6-dichlorobenzaldehyde
-
2-Aminoacetophenone
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Ethanol (Absolute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat plate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware for work-up and purification
Protocol Steps:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-2,6-dichlorobenzaldehyde (1.0 eq., e.g., 2.54 g, 10 mmol).
-
Add 2-aminoacetophenone (1.0 eq., e.g., 1.35 g, 10 mmol).
-
Add absolute ethanol (40 mL) to dissolve the reactants. Stir until a homogeneous solution is formed.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA) (0.1 eq., e.g., 0.19 g, 1 mmol). The acid catalyst is essential for activating the aldehyde.[6]
-
-
Reaction Execution:
-
Heat the mixture to reflux (approximately 80-100 °C) using a heating mantle.
-
Trustworthiness Checkpoint: Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC). A suitable mobile phase is 7:3 Hexane:Ethyl Acetate. The disappearance of the starting materials and the appearance of a new, typically UV-active spot, indicates product formation. Due to the steric hindrance of the starting aldehyde, expect a reaction time of 6-12 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as determined by TLC), remove the heat source and allow the flask to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring. This will cause the organic product to precipitate out of the aqueous ethanol solution.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the crude solid product by vacuum filtration, washing the filter cake with cold water (2 x 50 mL) to remove any residual catalyst and water-soluble impurities.
-
Dry the crude product under vacuum.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure quinazoline derivative.
-
Alternatively, for higher purity, the product can be purified by column chromatography on silica gel.
-
Data Summary and Expected Outcome
The following table summarizes the key parameters for this one-pot synthesis.
| Parameter | Value / Compound | Molar Ratio | Justification |
| Aldehyde | 3-Bromo-2,6-dichlorobenzaldehyde | 1.0 eq. | Limiting reagent |
| Amine/Ketone | 2-Aminoacetophenone | 1.0 eq. | Stoichiometric partner for condensation |
| Catalyst | p-Toluenesulfonic acid (PTSA) | 0.1 eq. | Catalyzes imine formation and dehydration |
| Solvent | Ethanol | ~0.25 M | Good solubility for reactants; facilitates work-up |
| Temperature | Reflux (~80-100 °C) | N/A | Overcomes activation energy, especially with hindered substrate |
| Typical Time | 6-12 hours | N/A | Varies based on scale and substrate reactivity |
| Expected Yield | 65-85% | N/A | Literature-based expectation for similar reactions |
Applications and Further Functionalization
The resulting 4-(3-Bromo-2,6-dichlorophenyl)-2-methylquinazoline is not merely an endpoint but a versatile intermediate for further drug development efforts.
Caption: Potential cross-coupling reactions at the bromine site for diversification.
The bromine atom serves as a highly valuable synthetic handle for introducing further molecular diversity.[7] Standard palladium-catalyzed cross-coupling reactions can be employed to forge new bonds, allowing for the systematic exploration of the chemical space around the quinazoline core to optimize for potency, selectivity, and pharmacokinetic properties.
-
Suzuki-Miyaura Coupling: To introduce new aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: To install various amine functionalities.
-
Sonogashira Coupling: To append alkyne-containing fragments.
Conclusion
This application note details a robust and efficient one-pot protocol for the synthesis of a highly substituted quinazoline derivative from the sterically demanding 3-Bromo-2,6-dichlorobenzaldehyde. By leveraging the principles of acid-catalyzed condensation and cyclization, this method provides a direct route to valuable chemical scaffolds. The strategic retention of halogen atoms in the final product offers significant opportunities for downstream diversification, making this protocol a valuable tool for researchers in medicinal chemistry and drug discovery.
References
-
BenchChem. (2025). Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 3-Bromo-2,5-dichlorobenzaldehyde. 6
-
BenchChem. (2025). Comparing reactivity of 3-Bromo-2,5- dichlorobenzaldehyde vs 3,5. 1
-
Organic Chemistry Portal. Quinazoline synthesis. 8
-
Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, ix, 150-176. 4
-
Frontiers. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. 5
-
BenchChem. (2025). A Technical Guide to 3-Bromo-2,5-dichlorobenzaldehyde for the Research Professional. 7
-
Semantic Scholar. (2016). Pot economy and one-pot synthesis. 2
-
Organic Chemistry Portal. Multicomponent Reactions. 3
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quinazoline synthesis [organic-chemistry.org]
Agrochemistry applications of 3-Bromo-2,6-dichlorobenzaldehyde building blocks
Application Note: Agrochemistry Applications of 3-Bromo-2,6-dichlorobenzaldehyde Building Blocks
Executive Summary & Mechanistic Rationale
The discovery of next-generation agrochemicals relies heavily on the strategic incorporation of halogenated aromatic building blocks[1]. With approximately 81% of recently launched agrochemicals containing halogen atoms[2], polyhalogenated scaffolds are critical for optimizing physicochemical properties, metabolic stability, and target-site binding.
3-Bromo-2,6-dichlorobenzaldehyde (CAS 1254701-24-0) is a highly versatile, multi-vector building block that offers orthogonal reactivity for the synthesis of complex fungicides and herbicides. Its structural value is defined by three mechanistic advantages:
-
The Aldehyde Vector: Highly electrophilic and primed for condensation, reductive amination, or Knoevenagel reactions to construct heterocyclic cores or flexible amine linkers.
-
The 2,6-Dichloro Shield: The ortho-chlorine atoms provide intense steric hindrance around the benzylic position. This "shielding" effect is a proven strategy to block rapid enzymatic degradation (e.g., by plant or fungal cytochrome P450s) while significantly increasing the lipophilicity (logP) necessary for cuticular penetration[3].
-
The 3-Bromo Handle: The carbon-bromine bond possesses a lower bond dissociation energy than the adjacent carbon-chlorine bonds. This enables strictly regioselective transition-metal-catalyzed cross-coupling (e.g., Suzuki or Heck reactions) at the meta position, allowing chemists to extend the molecular framework without disrupting the critical 2,6-dichloro pharmacophore[1].
Synthetic Workflow and Divergent Applications
Divergent synthetic pathways of 3-Bromo-2,6-dichlorobenzaldehyde in agrochemicals.
Protocol 1: Synthesis of SDHI-like Fungicide Precursors
Succinate dehydrogenase inhibitors (SDHIs) are a premier class of broad-spectrum fungicides that disrupt the fungal mitochondrial respiration chain at Complex II[4]. The 2,6-dichloroaryl moiety is frequently utilized to anchor the inhibitor within the hydrophobic ubiquinone-binding pocket of the SDH enzyme[4].
Methodology: Chemoselective Reductive Amination
-
Imine Formation: In an oven-dried round-bottom flask, dissolve 3-Bromo-2,6-dichlorobenzaldehyde (10.0 mmol, 1.0 equiv) and a target pyrazole-4-amine (10.5 mmol, 1.05 equiv) in 50 mL of anhydrous dichloromethane (DCM). Add 0.1 mL of glacial acetic acid.
-
Causality: The electron-withdrawing ortho-chlorines slightly deactivate the aldehyde. Glacial acetic acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating nucleophilic attack by the weakly nucleophilic pyrazole amine.
-
-
Reduction: Stir the mixture at room temperature for 4 hours. Once imine formation is complete, add sodium triacetoxyborohydride (STAB, 15.0 mmol, 1.5 equiv) in three portions over 15 minutes.
-
Causality: STAB is specifically chosen over sodium borohydride (NaBH
) because its electron-withdrawing acetate groups render it a milder reducing agent. It selectively reduces the protonated imine without prematurely reducing the unreacted starting aldehyde to an alcohol.
-
-
Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) eluent. The protocol is self-validating when the UV-active aldehyde spot (R
~0.6) completely disappears, replaced by a highly polar secondary amine spot (R ~0.2). -
Workup & Confirmation: Quench the reaction with 20 mL of saturated aqueous NaHCO
to neutralize the acid and decompose excess STAB. Extract with DCM (3 x 20 mL), dry over anhydrous Na SO , and concentrate. Confirm the structure via H NMR: successful conversion is validated by the disappearance of the aldehyde proton signal (~10.4 ppm) and the emergence of a benzylic CH singlet (~4.2 ppm).
Protocol 2: Late-Stage Functionalization via Suzuki-Miyaura Coupling
To develop selective herbicides, tuning the molecule's lipophilicity and target-site affinity is paramount. The 3-bromo position serves as an ideal handle for late-stage diversification via cross-coupling, leaving the 2,6-dichloro shield intact[1].
Methodology: Regioselective Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask, combine the brominated intermediate from Protocol 1 (5.0 mmol, 1.0 equiv), a substituted arylboronic acid (6.0 mmol, 1.2 equiv), and potassium carbonate (K
CO , 12.5 mmol, 2.5 equiv). Suspend the mixture in 40 mL of a Toluene/H O (4:1) solvent system.-
Causality: The biphasic Toluene/H
O system ensures optimal solubility for both the organic substrates and the inorganic base.
-
-
Degassing & Catalyst Addition: Sparge the mixture with argon for 15 minutes. Add Pd(dppf)Cl
(0.25 mmol, 0.05 equiv) under a continuous argon flow.-
Causality: Degassing is critical to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species. The bidentate dppf ligand is chosen because its large bite angle and steric bulk accelerate reductive elimination while preventing unwanted oxidative addition into the stronger, sterically hindered C-Cl bonds.
-
-
Execution & Self-Validation: Heat the mixture to 90°C for 12 hours. Monitor reaction progress via LC-MS. The protocol validates itself when the mass spectrum shows a complete shift corresponding to the loss of the bromine isotope pattern (-79/-81 Da) and the addition of the aryl mass, with no detection of dechlorination byproducts.
-
Isolation: Cool to room temperature, filter through a short pad of Celite to remove palladium black, and separate the phases. Extract the aqueous layer with ethyl acetate, concentrate the combined organics, and purify via flash column chromatography.
Quantitative Data Summary
The following table summarizes the experimental outcomes of the divergent synthesis protocols, highlighting how modifications at the 3-position influence the physicochemical properties (logP) critical for agrochemical formulation[3].
| Derivative Scaffold | Synthetic Pathway | Isolated Yield (%) | Purity (HPLC, %) | Calculated logP* | Primary Agrochemical Target |
| Intermediate A | Reductive Amination (Protocol 1) | 88% | >98% | 3.42 | SDHI Fungicide Precursor |
| Derivative B (3-Phenyl) | Suzuki Coupling (Protocol 2) | 82% | 97% | 4.85 | Broad-Spectrum Herbicide |
| Derivative C (3-Methyl) | Suzuki Coupling (Alkylboronic) | 76% | 96% | 3.90 | Selective Herbicide |
| Derivative D (3-CF | Suzuki Coupling (Protocol 2) | 79% | >98% | 5.31 | High-Efficacy Fungicide |
*Calculated logP values demonstrate the tunability of the scaffold's lipophilicity, a key parameter for cuticular penetration in plants and fungi.
References
-
Leveraging Halogenated Aromatic Aldehydes for Advanced Organic Synthesis | nbinno.com | 1
-
Manufacturing Approaches of New Halogenated Agrochemicals | researchgate.net | 2
-
2,6-Dichlorobenzaldehyde - Physico-chemical Properties | chembk.com | 3
-
Synthesis of fungicidally active succinate dehydrogenase inhibitors with novel difluoromethylated heterocyclic acid moieties | researchgate.net | 4
Sources
Troubleshooting & Optimization
Improving yield in the synthesis of 3-Bromo-2,6-dichlorobenzaldehyde
Answering the increasing demand for advanced, halogenated intermediates in drug discovery and materials science, this Technical Support Center provides researchers with a comprehensive guide to the synthesis of 3-Bromo-2,6-dichlorobenzaldehyde. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering field-proven insights to help you navigate the challenges of this synthesis and optimize your yield.
This guide is structured to address specific issues you may encounter, moving from frequently asked questions to in-depth troubleshooting and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the principal synthetic strategies for preparing 3-Bromo-2,6-dichlorobenzaldehyde?
A1: There are two primary strategies to consider, each with distinct advantages and challenges.
-
Route 1: Directed ortho-Metalation (DoM): This is a highly regioselective, multi-step approach. It typically involves the deprotonation of 1-bromo-2,6-dichlorobenzene at the C3 position using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), followed by quenching the resulting aryllithium species with an electrophilic formylating agent such as N,N-dimethylformamide (DMF).
-
Route 2: Electrophilic Aromatic Substitution (EAS): This is a more direct approach involving the electrophilic bromination of 2,6-dichlorobenzaldehyde. This reaction requires a Lewis acid catalyst to activate the brominating agent and overcome the deactivating effect of the aldehyde and chloro-substituents on the aromatic ring.
Q2: Which synthetic route offers better regioselectivity and potentially higher yield?
A2: The Directed ortho-Metalation (DoM) route is unequivocally superior for achieving high regioselectivity. The directing effect of the two chlorine atoms strongly favors deprotonation at the C3 position, the sole proton between them. This virtually eliminates the formation of other isomers. While the EAS route is more direct, the directing effects of the substituents are conflicting (the aldehyde is meta-directing while the chlorines are ortho, para-directing), which often leads to a mixture of 3-bromo and 4-bromo isomers, complicating purification and reducing the overall yield of the desired product.
Q3: What are the most critical safety considerations for these syntheses?
A3: Both routes require stringent safety protocols.
-
For the DoM route: You will be working with pyrophoric reagents (n-Butyllithium to generate LDA) and extremely low temperatures (-78 °C, typically achieved with a dry ice/acetone bath). All glassware must be flame-dried under an inert atmosphere (Nitrogen or Argon), and all solvents and reagents must be scrupulously anhydrous to prevent quenching of the organolithium intermediates.
-
For the EAS route: Liquid bromine is highly toxic, corrosive, and volatile. It must be handled in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield. The Lewis acid catalysts used (e.g., AlCl₃, FeBr₃) are water-sensitive and react exothermically with moisture.
Q4: How can I effectively purify the final product, 3-Bromo-2,6-dichlorobenzaldehyde?
A4: The primary method for purifying the crude product is column chromatography on silica gel.[1] A solvent system with a gradient of ethyl acetate in a non-polar solvent like hexanes or heptane typically provides good separation of the product from starting materials and non-polar byproducts.[2] If the product is obtained as a solid and is of reasonable purity, recrystallization can be an effective final purification step to yield highly pure, crystalline material.[1]
Synthetic Strategies at a Glance
The diagram below illustrates the two primary synthetic pathways discussed.
Caption: Comparison of synthetic pathways to 3-Bromo-2,6-dichlorobenzaldehyde.
Troubleshooting and Yield Optimization Guide
This section addresses specific issues you might encounter during synthesis, providing causal analysis and actionable solutions.
Route 1: Directed ortho-Metalation & Formylation
This elegant route is powerful but highly sensitive to reaction conditions.
Issue 1: Low or no conversion of the starting 1-bromo-2,6-dichlorobenzene.
| Potential Cause | Scientific Explanation & Validation | Troubleshooting Action |
| Inactive LDA Reagent | Lithium Diisopropylamide (LDA) is a strong, sterically hindered base. It can degrade upon exposure to air or moisture. The activity of the n-BuLi used to generate it is also critical. | Titrate your n-BuLi solution before use to confirm its molarity. Always use freshly prepared LDA or a recently purchased, properly stored commercial solution. A simple test for LDA activity is to add a drop to a solution containing a colorimetric indicator like triphenylmethane. |
| Presence of Water | Organolithium reagents are extremely potent bases and will be instantly quenched by trace amounts of water or other protic sources, preventing the desired deprotonation of the aryl ring. | Flame-dry all glassware under vacuum and cool under a stream of inert gas (Ar or N₂). Use anhydrous solvents, preferably freshly distilled from an appropriate drying agent or from a solvent purification system. Ensure all reagents are anhydrous. |
| Reaction Temperature Too High | LDA is thermally unstable and can decompose at temperatures above -40 °C. Furthermore, the aryllithium intermediate may be unstable at higher temperatures, leading to side reactions. | Maintain a strict reaction temperature of -78 °C throughout the deprotonation step. Use a properly insulated dry ice/acetone or dry ice/isopropanol bath and monitor the internal temperature with a low-temperature thermometer. |
Issue 2: Low yield of the desired aldehyde after quenching with DMF.
| Potential Cause | Scientific Explanation & Validation | Troubleshooting Action |
| Inefficient Quench | The reaction between the aryllithium and DMF forms a tetrahedral intermediate. This intermediate must be hydrolyzed during aqueous workup to liberate the aldehyde. If the quench is too rapid or the pH is not controlled, this intermediate can be unstable. | Add the DMF dropwise at -78 °C and allow the reaction to stir for a period at this temperature before warming. Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride, which provides a buffered acidic environment for hydrolysis.[3] |
| Product Degradation | The aldehyde product can be sensitive to strongly basic or acidic conditions, especially at elevated temperatures during workup. | Perform the aqueous workup at low temperatures (0-5 °C). Neutralize the reaction mixture promptly after hydrolysis and before extraction and concentration. |
| Emulsion Formation | During the aqueous workup and extraction, the formation of a stable emulsion can trap the product, leading to significant loss of material. | If an emulsion forms, add a small amount of brine (saturated NaCl solution) to help break it. Alternatively, filter the biphasic mixture through a pad of Celite®. |
Route 2: Electrophilic Bromination of 2,6-Dichlorobenzaldehyde
While seemingly simpler, this route's primary challenge is controlling the reaction's selectivity and driving it to completion.
Issue 3: Poor regioselectivity, with significant formation of the 4-bromo isomer.
| Potential Cause | Scientific Explanation & Validation | Troubleshooting Action |
| Competing Directing Effects | The aromatic ring is influenced by three substituents. The aldehyde group is a deactivator and directs meta (to C3 and C5). The two chlorine atoms are also deactivators but direct ortho and para (C2-Cl directs to C3 and C5; C6-Cl directs to C5 and C3; both direct to C4). The C4 position is para to both chlorines, making it electronically favorable.[4] | This is an inherent challenge of this route. Lowering the reaction temperature can sometimes favor the kinetically controlled product over the thermodynamically favored one, which may alter the isomer ratio. Experiment with different Lewis acids, as the catalyst can influence the steric environment of the electrophile and thus the regiochemical outcome.[4] |
| Reaction Conditions | The choice of solvent and catalyst can subtly influence the product distribution. | Screen different solvents and Lewis acids. For instance, using a bulkier Lewis acid might sterically hinder attack at the C4 position, potentially favoring the C3 position. However, the most reliable solution for poor regioselectivity is to switch to the Directed ortho-Metalation route. |
Troubleshooting Workflow: Low Yield in Directed ortho-Metalation
This flowchart provides a logical sequence for diagnosing yield issues in the DoM synthesis.
Caption: A decision tree for troubleshooting low yield in the DoM synthesis.
Experimental Protocols
Protocol 1: Synthesis via Directed ortho-Metalation (High-Yield, High-Selectivity Method)
This protocol is adapted from analogous procedures for halogenated aromatics and should be performed by personnel experienced with handling pyrophoric and moisture-sensitive reagents.[2]
Materials:
-
Diisopropylamine, freshly distilled from CaH₂
-
n-Butyllithium (n-BuLi), titrated solution in hexanes
-
1-Bromo-2,6-dichlorobenzene
-
Anhydrous Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Anhydrous N,N-Dimethylformamide (DMF), distilled from CaH₂ and stored over molecular sieves
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
LDA Preparation: To a flame-dried, three-necked flask under Argon, add anhydrous THF and cool to -78 °C. Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the resulting solution at -78 °C for 30 minutes to generate LDA.
-
Deprotonation: To the freshly prepared LDA solution, add a solution of 1-bromo-2,6-dichlorobenzene (1.0 equivalent) in anhydrous THF dropwise via a cannula or syringe, ensuring the internal temperature does not rise above -70 °C. Stir the reaction mixture at -78 °C for 1 hour.
-
Formylation: Slowly add anhydrous DMF (1.2 equivalents) dropwise to the reaction mixture at -78 °C. Stir for an additional 30 minutes at this temperature, then allow the reaction to slowly warm to 0 °C over 1 hour.
-
Workup: Quench the reaction by slowly pouring the mixture into a vigorously stirred, ice-cold saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash sequentially with water and then brine.
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., 0% to 10% ethyl acetate in hexanes gradient) to afford 3-Bromo-2,6-dichlorobenzaldehyde.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in 100% hexanes and pour it into a chromatography column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.
-
Elution: Begin eluting the column with 100% hexanes. Gradually increase the polarity of the mobile phase by slowly increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-Bromo-2,6-dichlorobenzaldehyde.[1]
References
- Stephen, H. The Stephen Aldehyde Synthesis. J. Chem. Soc.1925, 127, 1874.
- Masterson, D.S.
-
Wikipedia. Stephen aldehyde synthesis. Wikipedia. [Link]
-
Wikipedia. Sandmeyer reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
Wikipedia. Reimer–Tiemann reaction. Wikipedia. [Link]
-
Testbook. Gattermann Koch Reaction Detailed Explanation with Applications. Testbook.com. [Link]
-
Master Organic Chemistry. Reimer-Tiemann Reaction. Master Organic Chemistry. [Link]
-
James, M. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Organic Syntheses. m-Chlorophenylmethylcarbinol. Org. Synth.1951 , 31, 23. [Link]
Sources
Technical Support Center: Purification of 3-Bromo-2,6-dichlorobenzaldehyde
Welcome to the Technical Support Center for halogenated benzaldehyde purification. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 3-Bromo-2,6-dichlorobenzaldehyde . Due to its unique substitution pattern, this compound presents specific steric and electronic challenges during isolation. This document provides field-proven troubleshooting, self-validating protocols, and mechanistic insights to ensure high-yield, high-purity recovery.
Compound Overview & Chemical Properties
Before initiating purification, it is critical to understand the physical and chemical constraints of the target molecule. The two ortho-chlorine atoms create severe steric hindrance around the formyl group, while the lack of alpha-protons makes the molecule highly susceptible to base-catalyzed degradation.
Table 1: Physical and Chemical Properties of 3-Bromo-2,6-dichlorobenzaldehyde
| Property | Value / Description |
| CAS Number | 1254701-24-0 |
| Molecular Formula | C₇H₃BrCl₂O |
| Molecular Weight | 253.91 g/mol |
| Structural Features | Di-ortho halogenated; lacks α-protons. |
| Steric Profile | High. The 2,6-dichloro groups twist the carbonyl out of the aromatic plane, slowing nucleophilic attack. |
| Chemical Sensitivities | Highly sensitive to strong aqueous bases (undergoes Cannizzaro disproportionation); prone to auto-oxidation. |
Troubleshooting Guides & FAQs
Q1: Why is the yield of my precipitated bisulfite adduct so low?
Cause: The formation of a bisulfite adduct relies on the nucleophilic addition of the bisulfite ion to the carbonyl carbon. In 3-Bromo-2,6-dichlorobenzaldehyde, the bulky chlorine atoms at the 2 and 6 positions create a steric shield, significantly reducing the reaction rate. Furthermore, the intermediate is highly water-soluble if not properly salted out. Solution: Do not rely on standard biphasic shaking. Use a co-solvent system (such as Ethyl Acetate/Ethanol) to homogenize the reaction mixture and increase the contact time between the aldehyde and the aqueous bisulfite . Extend vigorous stirring to 4–6 hours to overcome the activation energy barrier imposed by steric hindrance.
Q2: I used aqueous NaOH to regenerate the aldehyde from the bisulfite adduct, but LC-MS shows two new peaks and no product. What happened?
Cause: You have triggered a Cannizzaro Reaction . Because 3-Bromo-2,6-dichlorobenzaldehyde lacks alpha-protons, the introduction of a strong base (like NaOH or KOH) causes the aldehyde molecules to disproportionate. One molecule is oxidized to 3-bromo-2,6-dichlorobenzoic acid, while the other is reduced to 3-bromo-2,6-dichlorobenzyl alcohol . Solution: Abandon aqueous basic regeneration. Instead, utilize a non-aqueous cleavage method using Chlorotrimethylsilane (TMS-Cl) in Acetonitrile (MeCN). This method irreversibly cleaves the sulfonate under mild, base-free conditions, completely bypassing the Cannizzaro pathway .
Q3: My purified 3-Bromo-2,6-dichlorobenzaldehyde slowly turns into an insoluble white solid over time. How do I prevent this?
Cause: Halogenated benzaldehydes are prone to auto-oxidation upon exposure to atmospheric oxygen, converting the aldehyde into the corresponding benzoic acid (which is highly insoluble in non-polar solvents). Solution: Store the purified solid under an inert atmosphere (Argon or Nitrogen) in an amber vial at 2–8°C. For long-term storage, adding a trace amount of an antioxidant (like BHT) can be considered if it does not interfere with downstream synthetic steps.
Mechanistic Workflows & Visualizations
The following diagrams illustrate the logical flow of our recommended purification strategy and the chemical pitfalls to avoid.
Workflow for the non-aqueous bisulfite purification of 3-Bromo-2,6-dichlorobenzaldehyde.
Divergent pathways of bisulfite adduct regeneration highlighting the Cannizzaro reaction risk.
Experimental Protocols
Protocol 1: Optimized Bisulfite Adduct Formation (Overcoming Steric Hindrance)
This protocol utilizes a co-solvent system to ensure the sterically hindered aldehyde remains in contact with the bisulfite ion long enough to react.
-
Preparation: Dissolve 10.0 g of crude 3-Bromo-2,6-dichlorobenzaldehyde in 40 mL of Ethyl Acetate (EtOAc) and 10 mL of Ethanol (EtOH) in a 250 mL round-bottom flask.
-
Reagent Addition: Freshly prepare 50 mL of a saturated aqueous Sodium Bisulfite (NaHSO₃) solution. Add this dropwise to the organic mixture at room temperature.
-
Reaction: Stir the biphasic mixture vigorously (≥800 rpm) for 4 to 6 hours. Self-Validation: The reaction is proceeding correctly when a thick, milky-white precipitate (the adduct) begins to form at the interface and throughout the aqueous layer.
-
Isolation: Filter the suspension through a Büchner funnel.
-
Washing: Wash the filter cake sequentially with 20 mL of cold Ethanol (to remove polar organic impurities) followed by 30 mL of Hexanes (to remove non-polar impurities).
-
Drying: Dry the white solid under a vacuum for 2 hours. Do not apply heat, as the adduct can prematurely decompose.
Protocol 2: Non-Aqueous Regeneration via TMS-Cl (Preventing Cannizzaro)
Adapted from Kjell et al. (1999) , this method safely liberates the aldehyde without the use of basic conditions.
-
Suspension: Suspend the dried bisulfite adduct (approx. 12 g) in 60 mL of anhydrous Acetonitrile (MeCN) under a nitrogen atmosphere.
-
Cleavage: Add 1.5 equivalents of Chlorotrimethylsilane (TMS-Cl) via syringe.
-
Heating: Heat the mixture to 50°C for 2 hours. Self-Validation: The bulky bisulfite adduct will gradually dissolve, replaced by a fine, granular precipitate of Sodium Chloride (NaCl). The formation of hexamethyldisiloxane and SO₂ gas drives the reaction forward irreversibly.
-
Filtration: Cool the mixture to room temperature and filter off the NaCl salts.
-
Workup: Concentrate the filtrate under reduced pressure. Partition the resulting residue between 50 mL EtOAc and 50 mL Deionized Water. Extract the aqueous layer once more with 25 mL EtOAc.
-
Final Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate to yield pure 3-Bromo-2,6-dichlorobenzaldehyde as a crystalline solid.
Protocol 3: Silica Gel Flash Chromatography (Alternative for Small-Scale)
If bisulfite purification is not desired, flash chromatography is a viable, albeit solvent-intensive, alternative.
-
Column Preparation: Pack a glass column with silica gel (230-400 mesh) using Hexanes as the solvent.
-
Loading: Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM) and dry-load it onto a small amount of silica gel. Evaporate the DCM and load the dry powder onto the column.
-
Elution: Elute using a gradient solvent system starting from 100% Hexanes to 5% EtOAc/Hexanes.
-
Monitoring: Monitor fractions via TLC (eluent: 10% EtOAc/Hexanes). The aldehyde is strongly UV-active at 254 nm.
-
Recovery: Pool the fractions containing the pure product (Rf ≈ 0.4) and concentrate under reduced pressure.
Method Comparison Data
Table 2: Evaluation of Purification Methods for 3-Bromo-2,6-dichlorobenzaldehyde
| Purification Method | Expected Yield | Expected Purity | Scalability | Risk of Degradation |
| Non-Aqueous Bisulfite (TMS-Cl) | 85 - 95% | > 98% | Excellent | Low (Avoids base) |
| Aqueous Bisulfite (NaOH/Na₂CO₃) | < 40% | Variable | Moderate | High (Cannizzaro Reaction) |
| Silica Gel Chromatography | 70 - 85% | > 95% | Poor (Solvent heavy) | Low |
| Recrystallization (Hexanes/Tol) | 50 - 60% | > 90% | Good | Medium (Thermal stress) |
References
-
Cambridge University Press. "Cannizzaro Reaction". Name Reactions in Organic Synthesis. Available at: [Link]
-
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts". Journal of Organic Chemistry, 64(15), 5722-5724. Available at: [Link]
Technical Support Center: Minimizing Debromination in Cross-Coupling Reactions
Welcome to the Technical Support Center for troubleshooting and minimizing debromination side reactions in cross-coupling chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet frustrating issue of hydrodebromination. Here, we move beyond simple procedural lists to provide in-depth, mechanistically grounded advice to help you regain control of your reaction outcomes.
Understanding the Enemy: Mechanisms of Debromination
Hydrodebromination, the substitution of a bromine atom with a hydrogen atom, is a pervasive side reaction in palladium-catalyzed cross-coupling reactions.[1][2][3] Its occurrence reduces the yield of the desired product and introduces purification challenges due to the often-similar polarity of the byproduct and starting material.[1] The primary culprit is typically the formation of a palladium-hydride (Pd-H) species, which can intercept the catalytic cycle.[2]
Several pathways can generate this reactive Pd-H intermediate:
-
From the Base: Strong bases, particularly alkoxides, can react with precursors or solvents to generate hydride sources.[4]
-
From Solvents: Protic solvents like water or alcohols can serve as hydride donors.[4]
-
From Reagents: Decomposition of reagents, such as phosphine ligands or boronic acids, especially at elevated temperatures, can produce hydride species.[2]
Once formed, the Pd-H species can participate in a competing catalytic cycle, leading to the unwanted debrominated product.
Caption: Competing catalytic cycles in palladium-catalyzed cross-coupling.
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific issues you may encounter during your experiments.
Q1: I'm observing significant debromination in my Suzuki-Miyaura coupling. What's the first parameter I should change?
A1: The choice of base is often the most critical factor influencing debromination.[4] Strong bases can promote the formation of palladium-hydride species that lead to this side reaction.[2][4]
Troubleshooting Steps:
-
Switch to a Milder Base: If you are using a strong base like sodium hydroxide (NaOH) or sodium tert-butoxide (NaOt-Bu), consider switching to a weaker inorganic base.[1][2]
-
Screen a Panel of Bases: Different substrates can have different optimal bases. It is advisable to screen a few options.
| Base Type | Examples | Rationale | Reference |
| Strong Bases | NaOH, KOH, NaOt-Bu | Avoid if possible, as they can promote side reactions. | [2][5] |
| Carbonate Bases | K₂CO₃, Cs₂CO₃ | Good starting point; generally milder and effective. | [1][5] |
| Phosphate Bases | K₃PO₄ | Can be very effective, particularly for challenging substrates. | [1][2][4] |
| Fluoride Bases | CsF, KF | Reported to be effective in minimizing side products in specific cases. | [4] |
Q2: How does my choice of phosphine ligand impact the extent of debromination?
A2: The phosphine ligand plays a crucial role in modulating the reactivity of the palladium center. The right ligand can accelerate the desired cross-coupling pathway, making it more competitive with the debromination pathway.[4]
General Guidance:
-
Bulky, Electron-Rich Ligands: These are often the first choice to combat debromination.[1] The steric bulk can favor the reductive elimination of the desired product over side reactions. The electron-donating nature of the ligand can also stabilize the palladium center.[4] Examples include SPhos, XPhos, and P(t-Bu)₃.[1][2][6]
-
Less Electron-Donating Ligands: In some specific cases, particularly in Heck reactions, highly electron-rich phosphines can promote the reductive elimination of an aryl-hydride species, leading to debromination.[5] Therefore, screening different electronic properties of ligands can be beneficial.
Experimental Protocol: Ligand Screening for Minimizing Debromination
-
Reaction Setup: In parallel, set up several small-scale reactions (e.g., 0.1 mmol) in vials. To each vial, add the aryl bromide (1.0 eq.), boronic acid (1.2 eq.), and a mild base such as K₃PO₄ (2.0 eq.).[2]
-
Catalyst Addition: To each vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a different phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃, 2.2-4 mol%).[2][6]
-
Solvent and Degassing: Add a degassed solvent (e.g., toluene/water or dioxane/water).[1][6] Purge each vial with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Reaction and Monitoring: Heat the reactions to the desired temperature (e.g., 80 °C).[5] Monitor the reactions by a suitable analytical method (e.g., LC-MS or GC-MS) at regular time intervals to determine the ratio of the desired product to the debrominated byproduct.[3]
-
Analysis: Compare the results to identify the ligand that provides the highest yield of the desired product with minimal debromination.[3]
Q3: I'm performing a Sonogashira coupling and observing significant debromination. Are there specific considerations for this reaction?
A3: Yes, the Sonogashira coupling has unique aspects to consider for minimizing debromination.
Troubleshooting Strategies for Sonogashira Coupling:
-
Copper Co-catalyst: The copper(I) co-catalyst, while often essential for the reaction, can sometimes promote side reactions.[1] If you are observing significant debromination, consider trying a copper-free Sonogashira protocol.[1][3]
-
Base Selection: An amine base is crucial for the Sonogashira catalytic cycle. The choice of amine can impact the reaction outcome.[1] Non-nucleophilic organic bases like triethylamine (Et₃N) or DBU are commonly used.[1]
-
Ligand Choice: As with other cross-coupling reactions, the nature of the phosphine ligand is important. Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling relative to debromination.[1]
Caption: Troubleshooting workflow for debromination in Sonogashira coupling.
Q4: Can reaction temperature and solvent choice make a difference?
A4: Absolutely. These are fundamental parameters that should not be overlooked.
-
Temperature: Debromination pathways may have a higher activation energy than the desired coupling.[1] Therefore, lowering the reaction temperature can sometimes selectively disfavor the side reaction.[1][2] It is often beneficial to run the reaction at the lowest effective temperature.[2]
-
Solvent: The polarity of the solvent can affect the stability of intermediates and the overall reaction pathway.[1] Aprotic solvents like toluene, dioxane, or THF are generally preferred as they minimize potential proton sources for hydrodehalogenation.[5]
Frequently Asked Questions (FAQs)
Q: What is debromination and why is it a problem?
A: Debromination, also known as hydrodebromination, is a side reaction where the bromine atom on your starting material is replaced by a hydrogen atom.[1][4] This is problematic because it lowers the yield of your desired product and makes purification more difficult.[1]
Q: Which types of coupling reactions are most prone to debromination?
A: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings are all susceptible to debromination side reactions.[1] The specific reaction conditions play a major role in how much debromination occurs.[1]
Q: How can I detect and quantify the amount of debrominated byproduct?
A: Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are effective for detecting and quantifying the debrominated byproduct.[1][2]
Q: Can the quality of my reagents affect the level of debromination?
A: Yes, the purity of your starting materials, including the aryl bromide and the coupling partner (e.g., boronic acid), is crucial.[4] Impurities can potentially poison the catalyst or participate in side reactions.[4] Boronic acids, in particular, can degrade over time if not stored properly, which can lead to a lower concentration of the active coupling partner and allow more time for side reactions like debromination to occur.[4]
References
- BenchChem. (2025). Avoiding debromination in "N-(3-bromophenyl)furan-2-carboxamide" reactions. BenchChem Technical Support.
- BenchChem. (2025). preventing debromination in Suzuki coupling of bromo-imidazoles. BenchChem Technical Support.
- BenchChem. (2025). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. BenchChem Technical Support.
- BenchChem. (2025). preventing debromination in subsequent reaction steps. BenchChem Technical Support.
- BenchChem. (2025). how to avoid dehalogenation side reactions in Suzuki coupling. BenchChem Technical Support.
- Johnson Matthey. Cross-Coupling Reactions Guide.
- BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions. BenchChem Technical Support.
Sources
Technical Support Center: Troubleshooting 3-Bromo-2,6-dichlorobenzaldehyde Condensations
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the condensation reactions of 3-Bromo-2,6-dichlorobenzaldehyde . This highly functionalized building block is notorious in drug development and synthetic chemistry for its recalcitrant behavior in standard C-C and C-N bond-forming reactions.
Diagnostic FAQs: Understanding the Substrate
Q: Why do standard condensation reactions (e.g., Knoevenagel, Schiff base formation) fail or result in near-zero conversion with this specific aldehyde? A: The failure is fundamentally a kinetic issue driven by severe steric hindrance. The two chlorine atoms at the 2- and 6-positions (ortho to the formyl group) physically block the Bürgi-Dunitz trajectory required for incoming nucleophiles to attack the carbonyl carbon[1]. Furthermore, this massive steric bulk forces the aldehyde group to twist out of the planar alignment with the benzene ring[2]. This disruption prevents standard mild conditions from providing the activation energy necessary to achieve the transition state.
Q: Shouldn't the halogens make the carbonyl more electrophilic and thus more reactive? A: Yes, electronically. Both the 2,6-dichloro and the 3-bromo substituents exert strong inductive electron-withdrawing (-I) effects, which significantly increase the partial positive charge on the carbonyl carbon[2]. However, in highly hindered systems, steric repulsion dominates over electronic activation[1]. The electrophilicity is high, but the nucleophile simply cannot reach the reaction center without specialized catalytic assistance.
Q: What is the most reliable strategy to overcome this dual nature (electronically activated but sterically shielded)?
A: The definitive solution is Lewis acid catalysis coupled with aggressive water scavenging . Lewis acids (such as
Logical relationship between steric hindrance, electronic effects, and Lewis acid activation.
Troubleshooting Guide: Scenario-Based Solutions
Issue 1: Stalled Knoevenagel Condensation (Recovery of Starting Material)
-
Observation: When reacting 3-bromo-2,6-dichlorobenzaldehyde with active methylene compounds (e.g., malononitrile) using standard bases (EtOH/piperidine), TLC shows only unreacted aldehyde.
-
Root Cause: The base is not strong enough to force the sterically hindered aldol-type intermediate to dehydrate. The reaction hits a thermodynamic wall, and the equilibrium favors the starting materials[4].
-
Intervention: Switch to a high-boiling solvent (toluene) to increase the reaction temperature, utilize a slightly stronger, non-nucleophilic base, and implement a Dean-Stark apparatus to azeotropically remove water[4]. Removing the water byproduct irreversibly drives the equilibrium toward the alkene product.
Issue 2: Low Yield in Imine (Schiff Base) Formation with Primary Amines
-
Observation: Condensation with an amine yields <20% product after 24 hours of reflux.
-
Root Cause: The initial nucleophilic attack is slow, and the subsequent elimination of water is highly disfavored due to the steric clash in the tetrahedral intermediate.
-
Intervention: Employ stoichiometric Titanium(IV) chloride (
). acts as a dual-threat reagent: it is a powerful Lewis acid that activates the carbonyl, and it acts as an irreversible chemical dehydrating agent, converting the generated water into insoluble [1].
Quantitative Data Presentation
The following table summarizes the causal relationship between reaction conditions and expected conversion rates for highly hindered 2,6-disubstituted benzaldehydes.
| Reaction Strategy | Catalyst / Base | Water Removal Method | Temperature | Expected Conversion |
| Standard Condensation | Piperidine (catalytic) | None | 78 °C (EtOH Reflux) | < 10% |
| Forcing Conditions | Piperidine / AcOH | Dean-Stark (Azeotropic) | 110 °C (Toluene) | 40 - 55% |
| Solvent-Free Lewis Acid | Open-air evaporation | 110 °C (Melt) | ~ 70% | |
| Chemical Dehydration | Irreversible ( | 0 °C to 25 °C (DCM) | > 85% |
Validated Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They include specific physical cues that confirm the mechanistic steps are occurring as intended.
Step-by-step workflow for the condensation of sterically hindered aldehydes.
Protocol A: -Mediated Imine Synthesis
This protocol is optimal for coupling 3-bromo-2,6-dichlorobenzaldehyde with aliphatic or aromatic amines.
-
Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve 3-bromo-2,6-dichlorobenzaldehyde (1.0 equiv) and the primary amine (1.2 equiv) in anhydrous dichloromethane (DCM, 0.2 M).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Activation: Slowly add
(0.6 equiv, typically as a 1.0 M solution in DCM) dropwise over 10 minutes[1]. -
Base Addition: Add anhydrous triethylamine (
, 2.5 equiv) dropwise.-
Self-Validating Cue: Upon addition of the base, a dense, white/yellowish precipitate will immediately form. This is a mixture of
and . The appearance of this precipitate confirms that the irreversible chemical dehydration is successfully driving the equilibrium forward.
-
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–24 hours. Monitor via LC-MS.
-
Workup: Quench carefully with saturated aqueous
. Filter the biphasic mixture through a pad of Celite to remove the titanium salts before standard extraction.
Protocol B: Solvent-Free -Catalyzed Knoevenagel Condensation
This green-chemistry approach utilizes high temperatures and a mild Lewis acid to overcome the activation barrier without complex solvent systems[3].
-
Mixing: In a mortar, thoroughly grind 3-bromo-2,6-dichlorobenzaldehyde (1.0 equiv), the active methylene compound (1.0 equiv), and anhydrous
(0.2 equiv) until a homogeneous powder is achieved. -
Heating: Transfer the mixture to a reaction vial and heat to 110 °C in an oil bath. The mixture will melt into a stirrable liquid.
-
Reaction Progress: Allow the melt to stir open to the atmosphere (or under a gentle stream of nitrogen) to facilitate the evaporation of the water byproduct.
-
Self-Validating Cue: As the condensation product forms, the melting point of the mixture will typically rise. The transition of the reaction mixture from a liquid melt back into a solid mass is a direct physical indicator that the condensation is reaching completion[3].
-
-
Workup: Cool the solid mass to room temperature, crush it, and wash thoroughly with water to remove the
catalyst. Recrystallize the crude product from hot ethanol.
References
-
MDPI. "Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes." MDPI. Available at: [Link]
-
Semantic Scholar. "Solvent free Lewis acid catalyzed vinylogous condensation." ARKIVOC. Available at: [Link]
Sources
Technical Support Center: Optimizing Temperature for 3-Bromo-2,6-dichlorobenzaldehyde Cross-Coupling
Welcome to the Cross-Coupling Technical Support Center. This portal is designed for drug development professionals and synthetic chemists working with highly functionalized, polyhalogenated building blocks.
Working with 3-Bromo-2,6-dichlorobenzaldehyde presents a unique chemoselectivity challenge. While the carbon-bromine (C–Br) bond is inherently weaker than the carbon-chlorine (C–Cl) bond, the strong electron-withdrawing nature of the aldehyde group (–CHO) significantly activates the ortho-chlorines (C2 and C6) toward oxidative addition[1]. If the reaction temperature is not precisely calibrated, the thermodynamic gap between C–Br and C–Cl activation collapses, leading to catastrophic loss of selectivity, over-coupling, or degradation of the aldehyde[2].
Below, you will find our expert troubleshooting FAQs, quantitative benchmarking data, and a self-validating experimental protocol to ensure absolute chemocontrol in your Suzuki-Miyaura workflows.
🛠️ Troubleshooting Guide & FAQs
Q1: I am observing significant amounts of di-arylated and tri-arylated byproducts even at standard Suzuki temperatures (80°C). Why is this happening? A1: This is a classic case of thermal over-activation. The aldehyde group exerts a strong –M and –I effect, reducing the electron density of the aromatic ring. Because Palladium(0) is nucleophilic, this electron deficiency accelerates oxidative addition at the C2 and C6 positions[1]. At 80°C, the thermal energy in the system easily overcomes the activation energy (Ea) barrier for the activated C–Cl bonds. To restore chemoselectivity, you must drop the temperature to 45–55°C . At this lower thermal threshold, only the weaker C–Br bond has a low enough Ea to undergo oxidative addition.
Q2: I lowered the temperature to 45°C to preserve chemoselectivity, but my reaction stalled at 20% conversion. Should I increase the heat? A2: Do not increase the temperature. A stalled reaction at mild temperatures indicates that the catalytic cycle is rate-limited—likely at the transmetalation or initial oxidative addition step. Instead of using heat to force the reaction (which will ruin your selectivity), you must lower the activation barrier chemically. Switch to a highly active, electron-rich, and sterically demanding ligand system, such as a Pd-NHC (N-Heterocyclic Carbene) precatalyst or Buchwald ligands (e.g., XPhos). These modern catalyst systems are specifically designed to drive cross-couplings to completion at room-to-mild temperatures[3].
Q3: My LC-MS shows that the aldehyde moiety is degrading during the reaction. How do I prevent this? A3: Aldehydes are highly sensitive to the combination of elevated temperatures and strong aqueous bases (e.g., NaOH, K₂CO₃), which are typical in Suzuki couplings. This environment triggers side reactions such as the Cannizzaro reaction or undesired aldol condensations. By optimizing the temperature to ≤55°C and switching to a milder, anhydrous base (such as finely milled K₃PO₄ or Cs₂CO₃), you will protect the aldehyde while still facilitating the base-mediated transmetalation step.
📊 Quantitative Data: Temperature vs. Selectivity
The following table summarizes the causal relationship between reaction temperature and chemoselectivity for the Suzuki-Miyaura coupling of 3-Bromo-2,6-dichlorobenzaldehyde (using 1.05 eq of arylboronic acid and a Pd-NHC catalyst).
| Temperature (°C) | C3–Br Conversion (%) | C2/C6–Cl Conversion (%) | Aldehyde Degradation (%) | Primary Outcome |
| 25 (Room Temp) | 15 - 30 | < 1 | 0 | Sluggish kinetics; incomplete reaction |
| 45 - 55 | > 95 | < 2 | < 1 | Optimal Chemoselectivity |
| 80 | > 99 | 15 - 25 | ~ 5 | Moderate over-coupling (di-arylation) |
| 110 | > 99 | > 60 | > 15 | Severe over-coupling & degradation |
🔬 Diagnostic Workflow & Catalytic Pathways
Workflow for diagnosing and optimizing temperature-dependent chemoselectivity in cross-coupling.
Temperature-dependent catalytic cycle showing divergent C-Br vs C-Cl oxidative addition pathways.
🧪 Self-Validating Experimental Protocol
To guarantee trustworthiness and reproducibility, this protocol incorporates an In-Process Control (IPC) Self-Validation Loop . This ensures that any deviation in chemoselectivity is caught and corrected before the starting material is consumed.
Reagents & Setup:
-
Substrate: 3-Bromo-2,6-dichlorobenzaldehyde (1.0 mmol)
-
Coupling Partner: Arylboronic acid (1.05 mmol) (Strict stoichiometric control prevents over-coupling)
-
Catalyst: [PdCl(cinnamyl)(IPr)] or similar Pd-NHC precatalyst (2 mol%)
-
Base: Anhydrous K₃PO₄ (2.0 mmol)
-
Solvent: Toluene/THF (4:1, 10 mL), rigorously degassed via freeze-pump-thaw.
Step-by-Step Methodology:
-
Inert Preparation: In a glovebox or under strict Schlenk conditions, charge a dry reaction tube with the substrate, arylboronic acid, base, and the Pd-NHC catalyst.
-
Solvent Addition: Add the degassed Toluene/THF mixture. Seal the tube with a PTFE-lined septum.
-
Temperature-Controlled Initiation: Transfer the sealed tube to a pre-heated oil bath or reaction block set precisely to 45°C . Begin vigorous stirring (800 rpm) to ensure the heterogeneous base is well-suspended.
-
Self-Validating IPC Monitoring:
-
Action: At exactly 30 minutes and 60 minutes, extract a 50 µL aliquot using a micro-syringe.
-
Validation: Quench the aliquot in 1 mL of EtOAc/H₂O. Analyze the organic layer via LC-MS.
-
Decision Gate: Calculate the ratio of the target mono-arylated mass peak [M+H]+ to the di-arylated impurity peak. If the di-arylated peak exceeds 2% relative abundance, the system is running too hot. Self-Correct: Immediately drop the bath temperature to 35°C to halt further C–Cl activation.
-
-
Termination & Isolation: Once the C–Br starting material peak is consumed (typically 2–4 hours at 45°C), remove the vessel from heat. Dilute with EtOAc, wash with distilled water and brine, dry over Na₂SO₄, and purify via flash chromatography.
📚 References
-
Journal of Organic Chemistry. "Highly Selective Room-Temperature Suzuki-Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines." PubMed/NIH. 2020 Jun 5;85(11):7399-7412. URL:[Link][3]
Sources
Resolving solubility issues of 3-Bromo-2,6-dichlorobenzaldehyde in aqueous media
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthesis chemists, and drug development professionals facing solubility bottlenecks with 3-Bromo-2,6-dichlorobenzaldehyde .
As a highly halogenated aromatic aldehyde, this compound presents a "brick dust" and "grease" dual-challenge: it possesses high crystal lattice energy due to its rigid, planar structure, and extreme lipophilicity (high logP) due to the presence of three hydrophobic halogens (Br, Cl, Cl). Furthermore, the ortho-chloro substitutions (positions 2 and 6) sterically hinder the aldehyde group, severely limiting its ability to participate in hydrogen bonding with aqueous media.
This guide provides field-proven, self-validating protocols to overcome these physicochemical barriers.
Diagnostic Workflow: Selecting Your Solubilization Strategy
Before attempting solubilization, you must align your strategy with your downstream application. Using an incompatible excipient can lead to assay interference, cellular toxicity, or chemical degradation.
Decision matrix for selecting the optimal solubilization strategy based on downstream application.
Troubleshooting & FAQs
Q1: I dissolved the compound in 100% DMSO, but it immediately precipitates ("crashes out") when I add it to my cell culture media. Why is this happening, and how do I fix it?
The Causality: This is a classic "solvent shift" phenomenon. When you inject a DMSO stock into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The hydrophobic 3-Bromo-2,6-dichlorobenzaldehyde molecules are suddenly stripped of their solvation shell. Because co-solvents only work by reducing the overall polarity of the solvent mixture to reflect the nonpolar solute's polarity[1], a highly diluted co-solvent (<1% DMSO) can no longer support the drug, leading to rapid nucleation and precipitation.
The Solution: You must kinetically trap the compound before it nucleates.
-
Pre-warm the media: Always add the DMSO stock to media pre-warmed to 37°C. Thermal energy increases the thermodynamic solubility limit.
-
Vigorous Agitation: Add the stock dropwise while the media is under a high-speed vortex.
-
Transition to a Carrier: If the final concentration required is higher than the aqueous solubility limit (typically <50 µM for this compound), you must abandon simple co-solvency and use a carrier system like Cyclodextrins or Surfactants.
Q2: How do Cyclodextrins work for halogenated aromatics, and which one should I use?
The Causality: Cyclodextrins (CDs) are cyclic oligosaccharides that feature a hydrophilic exterior and a lipophilic central cavity[2]. 3-Bromo-2,6-dichlorobenzaldehyde is perfectly sized (a single benzene ring with halogen substituents) to fit inside the cavity of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The cavity shields the hydrophobic halogens from the aqueous environment, forming a non-covalent, dynamic inclusion complex that is highly water-soluble[2]. The stoichiometry of these drug/CD complexes is most frequently 1:1[3].
Thermodynamic equilibrium of HP-β-CD inclusion complexation with synergistic micellar stabilization.
Q3: Will the aldehyde group on 3-Bromo-2,6-dichlorobenzaldehyde react with my solubilizing agents?
The Causality: Yes, aldehydes are electrophilic. You must strictly avoid primary amines (e.g., Tris buffer, glycine) which will form Schiff bases (imines) with your compound. You should also avoid primary alcohols (e.g., ethanol, methanol) as co-solvents for long-term storage, as they can form hemiacetals and acetals with the aldehyde group. Stick to aprotic co-solvents (DMSO, PEG400) or inert carriers (HP-β-CD) in phosphate or HEPES buffers.
Quantitative Solubilization Matrix
Use the following data to select the appropriate excipient based on your target concentration and biological constraints.
| Solubilization Strategy | Primary Mechanism of Action | Max Aqueous Concentration | Biocompatibility / Toxicity | Optimal Downstream Application |
| DMSO Co-solvency (<1%) | Dielectric constant reduction | ~50 - 100 µM | Moderate (DMSO toxic >1% v/v) | Acute in vitro cellular assays |
| HP-β-CD (20% w/v) | Hydrophobic cavity inclusion | ~2 - 5 mM | High (FDA approved excipient) | In vivo dosing, sensitive cell lines |
| Poloxamer-188 Micelles | Surfactant micellization | ~1 - 2 mM | High (Synergistic with CDs) | Emulsions, complex liquid formulations |
| PEG-400 / Water (40:60) | Polarity matching | >10 mM | Low (Hyperosmotic stress) | Topical applications, specific in vivo |
Self-Validating Experimental Protocols
Protocol A: HP-β-CD Inclusion Complexation (For In Vivo & High-Concentration In Vitro Use)
This protocol leverages thermal energy and sonication to overcome the activation energy required to force the hydrophobic halogens into the cyclodextrin cavity.
Step-by-Step Methodology:
-
Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., 1X PBS, pH 7.4). Stir until completely clear.
-
Drug Addition: Weigh 3-Bromo-2,6-dichlorobenzaldehyde to achieve a theoretical concentration of 2 mM. Add the solid directly to the HP-β-CD solution.
-
Thermal Sonication: Place the mixture in a bath sonicator set to 37°C for 45–60 minutes. Scientific Rationale: The thermal energy increases molecular collisions, while sonication breaks up the crystal lattice, facilitating the 1:1 dynamic inclusion complex.
-
Equilibration: Transfer the vial to an orbital shaker and agitate at 300 rpm at room temperature for 24 hours to ensure thermodynamic equilibrium is reached.
-
Clarification: Filter the solution through a 0.22 µm Hydrophilic PVDF syringe filter. Crucial Note: Do not use standard Nylon filters, as the highly hydrophobic uncomplexed drug will irreversibly bind to the membrane.
-
Validation System:
-
Self-Validation Check 1 (Optical): Measure the Optical Density (OD) at 600 nm. An OD600 > 0.05 indicates the presence of colloidal aggregates (incomplete complexation). The solution must be optically clear.
-
Self-Validation Check 2 (Quantification): Dilute an aliquot 1:10 in methanol and measure the UV absorbance (typically around 250-280 nm) against a standard curve to confirm the final dissolved concentration.
-
Protocol B: Synergistic Ternary Complexation (For Extreme "Crash Out" Cases)
If HP-β-CD alone is insufficient, the addition of Poloxamer-188 creates a synergistic ternary complex. The small non-polar hydrocarbon regions in the surfactant reduce the ability of the aqueous system to squeeze out non-polar solutes, stabilizing the drug-CD nanoparticles[4].
Step-by-Step Methodology:
-
Prepare a base solution containing 15% (w/v) HP-β-CD and 2% (w/v) Poloxamer-188 in PBS.
-
Dissolve the 3-Bromo-2,6-dichlorobenzaldehyde in a minimal volume of DMSO (creating a 500x stock).
-
Inject the DMSO stock dropwise into the HP-β-CD/Poloxamer solution under high-shear homogenization (e.g., 10,000 rpm using a rotor-stator homogenizer) for 2 minutes.
-
Validation System: Perform Dynamic Light Scattering (DLS). A monodisperse peak between 10–50 nm validates the successful formation of stable ternary micelles. Peaks >500 nm indicate imminent precipitation.
References
Sources
Validation & Comparative
De Novo Structural Elucidation of Polyhalogenated Benzaldehydes: A Comparison Guide of 1D ¹³C NMR vs. 2D HSQC/HMBC Correlation Mapping
Target Molecule: 3-Bromo-2,6-dichlorobenzaldehyde (CAS: 1254701-24-0) Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals
Executive Summary & The Analytical Challenge
In modern drug discovery, polyhalogenated aromatic building blocks are heavily utilized to optimize lipophilicity and metabolic stability. However, the structural elucidation of these heavily substituted intermediates—such as 3-Bromo-2,6-dichlorobenzaldehyde —presents a severe analytical challenge.
With only two aromatic protons (H4, H5) and five quaternary carbons (C1, C2, C3, C6, CHO), traditional 1D ¹³C NMR often yields ambiguous results. The chemical shift ranges for carbons attached to chlorine (C-Cl) and the ipso-carbon attached to the aldehyde (C-CHO) overlap significantly in the 130–140 ppm window. Furthermore, traditional through-space 2D techniques like NOESY/ROESY are completely blind here; because positions 2 and 6 are occupied by chlorine atoms, there are no protons adjacent to the aldehyde group to establish spatial orientation.
This guide objectively compares the performance, confidence levels, and mechanistic data yield of 1D ¹³C APT (Attached Proton Test) versus a 2D NMR Suite (HSQC + HMBC) , demonstrating why through-bond correlation mapping is mandatory for self-validating structural assignments in polyhalogenated systems.
Mechanistic Insights: Why Empirical Predictions Fail
Relying solely on 1D ¹³C NMR combined with empirical prediction software is a high-risk strategy for polyhalogenated aromatics due to two non-additive stereoelectronic phenomena:
-
The HALA Effect (Heavy Atom on Light Atom): One might expect the carbon attached to bromine (C3) to be highly deshielded. However, bromine possesses a massive, polarizable electron cloud. Through relativistic spin-orbit coupling, this electron cloud creates a localized diamagnetic shielding effect on the ipso-carbon, driving the C3 shift significantly upfield to ~121.9 ppm [1].
-
Steric Twist and Conjugation Loss: The aldehyde group at C1 is flanked by two bulky ortho-chlorine atoms (C2, C6). This steric clash forces the carbonyl group out of the aromatic plane, breaking
-conjugation. This reduces the deshielding effect on C1 (shifting it upfield to ~133.5 ppm) while slightly deshielding the carbonyl carbon itself.
Methodology Comparison: 1D APT vs. 2D HMBC
Method A: 1D ¹³C APT (Attached Proton Test)
-
Mechanism: Modulates the carbon signal based on the number of attached protons. Quaternary carbons (C) and CH₂ groups phase downwards; CH and CH₃ groups phase upwards.
-
Performance: Successfully separates the two tertiary carbons (C4, C5) from the five quaternary carbons.
-
Limitation: Fails to differentiate between the quaternary carbons C1, C2, and C6, which are clustered within a narrow 7 ppm window.
Method B: 2D HSQC & HMBC (Heteronuclear Multiple Bond Correlation)
-
Mechanism: HSQC maps direct ¹J_CH couplings (assigning H4 to C4, and H5 to C5). HMBC maps long-range ²J_CH and ³J_CH couplings.
-
Performance: Creates an interlocking, self-validating network. The aldehyde proton (H-CHO) and the aromatic protons act as independent "observers" that triangulate the exact positions of the silent quaternary carbons [2].
-
Advantage: Completely resolves the C2 vs. C6 ambiguity without relying on empirical shift predictions.
Data Presentation: Comparative Assignment Confidence
The table below summarizes the spectral data and highlights the stark difference in assignment confidence between the two methodologies.
| Carbon Position | Type | Predicted Shift (ppm) | 1D APT Phase | 2D HMBC Correlations (³JCH) | 1D Confidence | 2D Confidence |
| CHO | Quaternary | 188.0 | Down (C) | H5 (weak ⁴J) | High | Absolute |
| C2 | Quaternary | 140.5 | Down (C) | H-CHO, H4 | Low (Ambiguous) | Absolute |
| C4 | Tertiary | 139.7 | Up (CH) | H5 (²J) | High | Absolute |
| C6 | Quaternary | 136.1 | Down (C) | H-CHO, H4 | Low (Ambiguous) | Absolute |
| C1 | Quaternary | 133.5 | Down (C) | H5 | Medium | Absolute |
| C5 | Tertiary | 129.5 | Up (CH) | H4 (²J) | High | Absolute |
| C3 | Quaternary | 121.9 | Down (C) | H5 | Medium | Absolute |
Visualizing the Self-Validating HMBC Network
The true power of HMBC lies in its topological self-validation. As shown in the diagram below, C2 and C6 are unambiguously identified because they are the only carbons in the molecule that receive simultaneous ³J_CH magnetization transfer from both the Aldehyde proton and the H4 proton.
Figure 1: Self-validating HMBC (³J_CH) correlation network for 3-Bromo-2,6-dichlorobenzaldehyde.
Experimental Protocols
To replicate this self-validating workflow, adhere to the following optimized acquisition parameters designed specifically for relaxation-heavy halogenated aromatics.
Step 1: Sample Preparation
-
Weigh exactly 50 mg of 3-Bromo-2,6-dichlorobenzaldehyde.
-
Dissolve in 600 µL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Transfer to a high-quality 5 mm NMR tube, ensuring no undissolved particulates remain (filter through glass wool if necessary to maintain magnetic field homogeneity).
Step 2: 1D ¹³C APT Acquisition
-
Hardware: 600 MHz NMR Spectrometer equipped with a cryoprobe (150 MHz for ¹³C).
-
Pulse Sequence: apt (or jmod).
-
Parameters: Set the spectral width to 250 ppm. Use a relaxation delay (D1) of 2.5 seconds (critical for quaternary carbons attached to halogens, which have long T1 relaxation times).
-
Scans: Acquire a minimum of 1024 scans to ensure a high signal-to-noise ratio for the C-Br and C-Cl carbons.
Step 3: 2D HMBC Acquisition
-
Pulse Sequence: hmbcgplpndqf (Gradient-selected HMBC with a low-pass J-filter to suppress ¹J_CH direct couplings).
-
Parameters:
-
¹H Spectral Width: 12 ppm; ¹³C Spectral Width: 220 ppm.
-
Relaxation delay (D1): 1.5 seconds.
-
Crucial Setting: Set the long-range coupling evolution delay (cnst13) to 8 Hz (approx. 62.5 ms). This is the optimal window for capturing the rigid ³J_CH couplings across the aromatic ring.
-
-
Scans: 16 scans per increment, with 256 t1 increments.
Step 4: Processing
-
Apply zero-filling to a 2048 x 1024 matrix.
-
Apply a squared sine-bell apodization function in both dimensions prior to Fourier transformation.
-
Phase the 1D APT strictly so that the solvent peak (CDCl₃ triplet at 77.16 ppm) points down (negative phase), ensuring correct quaternary identification.
References
-
Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews (ACS).[Link][1]
-
An NMR Strategy for Unraveling Structures of Bioactive Sponge-derived Oxy-polyhalogenated Diphenyl Ethers. Journal of Natural Products (via PMC).[Link][2]
Sources
FTIR Spectroscopic Profiling of 3-Bromo-2,6-dichlorobenzaldehyde: A Comparative Technical Guide
Executive Summary
In the synthesis of advanced active pharmaceutical ingredients (APIs), polyhalogenated building blocks like 3-Bromo-2,6-dichlorobenzaldehyde (CAS: 1254701-24-0) [1] are critical intermediates. Because regioisomers (e.g., 5-bromo-2,4-dichlorobenzaldehyde) exhibit drastically different pharmacological and reactive profiles, rigorous structural verification is paramount. Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly specific method for this verification.
This guide objectively compares the FTIR spectral profile of 3-Bromo-2,6-dichlorobenzaldehyde against its simpler structural analogs—2,6-Dichlorobenzaldehyde [2] and 3-Bromobenzaldehyde [3]—and provides a self-validating experimental protocol for reliable quality control.
Mechanistic Basis of FTIR Shifts in Halogenated Benzaldehydes
To accurately interpret the FTIR spectrum of a complex molecule, we must understand the causality behind its vibrational shifts. The characteristic peaks of 3-Bromo-2,6-dichlorobenzaldehyde are governed by two competing electronic and steric phenomena:
-
Steric Hindrance and Loss of Conjugation: In unsubstituted benzaldehyde, the carbonyl (C=O) group is coplanar with the aromatic ring, allowing π-π conjugation. This delocalization of electron density into the carbonyl oxygen increases its single-bond character, resulting in a C=O stretching frequency around 1700–1705 cm⁻¹. However, in 3-Bromo-2,6-dichlorobenzaldehyde, the two bulky chlorine atoms at the ortho positions (C2 and C6) create severe steric clash. This forces the aldehyde group to rotate out of the aromatic plane, effectively breaking the conjugation. Without resonance stabilization, the C=O bond retains a higher degree of pure double-bond character, increasing its force constant and shifting the absorption to a significantly higher wavenumber (~1718 cm⁻¹).
-
Inductive Withdrawing Effects (-I): The highly electronegative halogens (Cl, Br) exert a strong electron-withdrawing inductive effect through the σ-bond framework. This pulls electron density away from the carbonyl carbon, further shortening and stiffening the C=O bond, which acts synergistically with the steric twist to push the carbonyl frequency upward.
Comparative FTIR Data Analysis
To isolate the specific spectral contributions of the 3-bromo and 2,6-dichloro substitutions, we compare the target compound against its foundational analogs.
| Vibrational Mode | 3-Bromobenzaldehyde | 2,6-Dichlorobenzaldehyde | 3-Bromo-2,6-dichlorobenzaldehyde |
| Aldehyde C=O Stretch | ~1700 cm⁻¹ | ~1715 cm⁻¹ | ~1718 cm⁻¹ |
| Aldehyde C-H Stretch (Fermi Resonance) | 2850, 2750 cm⁻¹ | 2860, 2760 cm⁻¹ | 2865, 2765 cm⁻¹ |
| Aromatic C=C Stretch | 1580, 1470 cm⁻¹ | 1585, 1430 cm⁻¹ | 1580, 1425 cm⁻¹ |
| C-Cl Stretch | N/A | ~1050, 780 cm⁻¹ | ~1055, 785 cm⁻¹ |
| C-Br Stretch | ~1060, 650 cm⁻¹ | N/A | ~1065, 645 cm⁻¹ |
| Aromatic C-H Out-of-Plane Bending | ~790, 680 cm⁻¹ (meta) | ~770 cm⁻¹ (1,2,3-trisub) | ~820 cm⁻¹ (1,2,3,4-tetrasub) |
Data synthesized from foundational spectral libraries for the respective baseline analogs [1], [2], [3].
Standardized Self-Validating FTIR Protocol
To ensure absolute trustworthiness in API manufacturing, spectral acquisition cannot be a passive process; it must be a self-validating system . The following Attenuated Total Reflectance (ATR) FTIR protocol incorporates internal causality checks to prevent false positives.
Phase 1: System Suitability Test (SST)
-
Action: Scan a traceable polystyrene standard film.
-
Causality: Validates the interferometer's laser calibration. The system must automatically verify that the aromatic C=C stretching peak is located exactly at 1601.2 cm⁻¹ (± 1.0 cm⁻¹). If it fails, the laser requires recalibration.
Phase 2: Background Verification
-
Action: Collect a background spectrum of the clean ATR crystal in ambient air (128 scans, 4 cm⁻¹ resolution).
-
Causality: Ensures no cross-contamination from previous batches. The system must verify that water vapor (3900–3500 cm⁻¹) and CO₂ (2350 cm⁻¹) peaks are mathematically subtracted to prevent interference with the aldehyde C-H stretch region.
Phase 3: Sample Preparation & Measurement
-
Action: Apply 5–10 mg of 3-Bromo-2,6-dichlorobenzaldehyde powder to a monolithic Diamond ATR crystal. Apply consistent pressure using the ATR anvil.
-
Causality: Because polyhalogenated aromatics can be crystalline and abrasive, a diamond crystal is selected over Zinc Selenide (ZnSe) to prevent crystal degradation. Consistent anvil pressure ensures a uniform optical path length, preventing baseline drift.
Phase 4: Spectral Quality Check & Validation
-
Action: Acquire the spectrum (4000–400 cm⁻¹).
-
Causality: The software must verify two internal parameters before accepting the data:
-
Maximum Absorbance: Must fall between 0.2 and 0.8 AU. Values >0.8 AU indicate detector saturation (violating the Beer-Lambert law), which artificially broadens the critical C=O peak.
-
Signal-to-Noise Ratio (SNR): Must be > 1000:1 in the 2000–2500 cm⁻¹ region to guarantee that the subtle Fermi resonance doublet (~2865, 2765 cm⁻¹) is distinguishable from instrumental noise.
-
Workflow Visualization
The following decision matrix outlines the logic gates of the self-validating FTIR workflow.
Fig 1. Self-validating ATR-FTIR workflow for halogenated benzaldehyde verification.
References
-
National Institute of Standards and Technology (NIST) . Benzaldehyde, 3-bromo- (CAS 3132-99-8) IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at:[Link]
-
National Institute of Standards and Technology (NIST) . Benzaldehyde, 2,6-dichloro- (CAS 83-38-5) IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at:[Link]
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 129973839, 3-Bromo-2,6-dichlorobenzaldehyde. PubChem Database. Available at:[Link]
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-Bromo-2,6-dichlorobenzaldehyde
This in-depth technical guide, designed for researchers, scientists, and professionals in drug development, delves into the anticipated mass spectrometry fragmentation pattern of 3-Bromo-2,6-dichlorobenzaldehyde. By leveraging fundamental principles of mass spectrometry and drawing comparisons with related structures, this document provides a robust framework for the structural elucidation of this and similar halogenated aromatic compounds.
Introduction: The Power of Fragmentation in Structural Elucidation
Mass spectrometry is an indispensable analytical technique that provides vital information about the molecular weight and structure of a compound. In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•). This high-energy species subsequently undergoes a series of fragmentation events, breaking down into smaller, charged fragments. The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. Understanding the logic of these fragmentation pathways is paramount for the unambiguous identification of unknown compounds and the characterization of chemical structures.[1][2][3]
For a molecule like 3-Bromo-2,6-dichlorobenzaldehyde, its mass spectrum is expected to be particularly informative due to the presence of multiple halogen atoms (bromine and chlorine), each with a distinct isotopic signature.[4][5] This guide will explore the predicted fragmentation pathways, offering a detailed rationale based on established chemical principles.
The Molecular Ion of 3-Bromo-2,6-dichlorobenzaldehyde: An Isotopic Puzzle
The first step in interpreting a mass spectrum is to identify the molecular ion peak. For 3-Bromo-2,6-dichlorobenzaldehyde (C₇H₃BrCl₂O), the nominal molecular weight can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O).
However, the true appearance of the molecular ion in the mass spectrum is a cluster of peaks due to the natural abundance of isotopes for bromine and chlorine.
-
Bromine has two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio.
-
Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in a roughly 3:1 ratio.
The presence of one bromine and two chlorine atoms will result in a complex and highly characteristic isotopic pattern for the molecular ion (M, M+2, M+4, M+6). This pattern is a powerful diagnostic tool for confirming the presence of these halogens.
Predicted Fragmentation Pathways under Electron Ionization
The fragmentation of the 3-Bromo-2,6-dichlorobenzaldehyde molecular ion is governed by the relative stabilities of the resulting fragment ions and neutral losses.[6][7] The aromatic ring provides a stable core, while the aldehyde and halogen substituents are the primary sites for initial fragmentation.[4][8][9]
Key Fragmentation Mechanisms:
-
α-Cleavage: A common fragmentation pathway for aldehydes is the cleavage of a bond adjacent to the carbonyl group.[4][8]
-
Loss of a Hydrogen Radical (M-1): Cleavage of the aldehydic C-H bond results in a stable acylium ion. This is often a prominent peak in the spectra of aromatic aldehydes.[4][9]
-
Loss of the Formyl Radical (M-29): Cleavage of the bond between the aromatic ring and the carbonyl group leads to the loss of a CHO radical, forming a trihalogenated phenyl cation.[4][8]
-
-
Cleavage of Halogen-Carbon Bonds: The C-Br and C-Cl bonds are susceptible to cleavage.
-
Loss of a Bromine Radical (M-79/81): This results in a dichlorobenzoyl cation.
-
Loss of a Chlorine Radical (M-35/37): This leads to a bromo-chlorobenzoyl cation.
-
-
Sequential Fragmentations: Primary fragments can undergo further fragmentation, leading to a cascade of smaller ions. For example, the initial loss of the formyl radical can be followed by the sequential loss of halogen atoms.
The following table summarizes the predicted key fragment ions for 3-Bromo-2,6-dichlorobenzaldehyde.
| Proposed Fragment Ion | m/z (using ⁷⁹Br and ³⁵Cl) | Description of Formation | Characteristic Isotopic Pattern |
| [C₇H₃BrCl₂O]⁺• (M⁺•) | 252 | Molecular Ion | Complex pattern due to Br and 2Cl |
| [C₇H₂BrCl₂O]⁺ | 251 | Loss of H• from the aldehyde group | Isotopic pattern similar to M⁺• |
| [C₆H₃BrCl₂]⁺ | 223 | Loss of CHO• from the molecular ion | Isotopic pattern due to Br and 2Cl |
| [C₇H₃Cl₂O]⁺ | 173 | Loss of Br• from the molecular ion | Isotopic pattern due to 2Cl |
| [C₇H₃BrClO]⁺ | 217 | Loss of Cl• from the molecular ion | Isotopic pattern due to Br and Cl |
| [C₆H₃Cl₂]⁺ | 145 | Loss of Br• from [C₆H₃BrCl₂]⁺ | Isotopic pattern due to 2Cl |
| [C₆H₃BrCl]⁺ | 189 | Loss of Cl• from [C₆H₃BrCl₂]⁺ | Isotopic pattern due to Br and Cl |
Visualizing the Fragmentation Pathways
The logical flow of fragmentation can be effectively visualized using diagrams. The following Graphviz diagrams illustrate the primary predicted fragmentation pathways of 3-Bromo-2,6-dichlorobenzaldehyde upon electron ionization.
Caption: Initial α-cleavage fragmentation pathways of the molecular ion.
Caption: Fragmentation involving the loss of halogen radicals from the molecular ion.
Caption: Secondary fragmentation of the [M-CHO]⁺ ion.
Experimental Protocol: Acquiring the Mass Spectrum
To experimentally verify the predicted fragmentation pattern, a standard gas chromatography-mass spectrometry (GC-MS) analysis would be employed.[10][11][12]
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 3-Bromo-2,6-dichlorobenzaldehyde.
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 100 µg/mL. The choice of solvent is critical to ensure solubility and compatibility with the GC system.
-
-
GC-MS Instrument Setup:
-
Gas Chromatograph (GC):
-
Injector: Set to a temperature of 250°C to ensure rapid volatilization of the analyte. A splitless injection mode is often preferred for trace analysis to maximize the amount of analyte reaching the column.
-
Column: A non-polar capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase) is a good starting point for separating aromatic compounds.
-
Oven Temperature Program: An initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 280°C and held for 5 minutes. This program allows for the separation of the analyte from any impurities.[12]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI) at 70 eV. This is the standard energy for EI, which provides reproducible fragmentation patterns and allows for comparison with spectral libraries.[13]
-
Ion Source Temperature: 230°C.[13]
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
Scan Range: m/z 40-400. This range will encompass the molecular ion and the majority of the expected fragments.
-
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Extract the mass spectrum corresponding to the chromatographic peak of 3-Bromo-2,6-dichlorobenzaldehyde.
-
Analyze the mass spectrum, identifying the molecular ion cluster and the major fragment ions. Compare the observed m/z values and isotopic patterns with the predicted data.
-
Comparative Analysis: Insights from a Simpler Analogue
To appreciate the influence of the two chlorine atoms on the fragmentation pattern, it is instructive to compare the predicted spectrum with the known mass spectrum of 3-Bromobenzaldehyde, which is available in the NIST Mass Spectrometry Data Center.[14][15][16]
For 3-Bromobenzaldehyde (C₇H₅BrO), the key fragments would include:
-
M⁺• at m/z 184/186: The molecular ion with the characteristic 1:1 bromine isotopic pattern.
-
[M-H]⁺ at m/z 183/185: Loss of the aldehydic hydrogen.
-
[M-CHO]⁺ at m/z 155/157: Loss of the formyl radical, yielding the bromophenyl cation.
-
[M-Br]⁺ at m/z 105: Loss of the bromine radical, forming the benzoyl cation.
The fragmentation of 3-Bromo-2,6-dichlorobenzaldehyde is expected to follow these primary pathways, but with the added complexity of potential chlorine loss and the combined isotopic signatures of all three halogens. The relative abundances of fragments involving halogen loss will be influenced by the C-Cl versus C-Br bond strengths.
Conclusion
While a publicly available mass spectrum for 3-Bromo-2,6-dichlorobenzaldehyde was not identified, a detailed and scientifically grounded prediction of its fragmentation pattern can be constructed based on well-established principles of mass spectrometry. The presence of the aldehyde functional group and three halogen atoms (one bromine and two chlorine) will lead to a rich and informative mass spectrum characterized by distinct isotopic patterns and predictable fragmentation pathways, including α-cleavage and halogen loss. The experimental protocol outlined provides a clear path for obtaining and verifying this data, which is crucial for the unambiguous identification and structural characterization of this compound in various research and development settings.
References
- Castillano, T. M., et al. (2000). Application of a low power/reduced pressure helium ICP ionization source for mass spectrometric detection of organobromine compounds. The Royal Society of Chemistry.
- Zwiener, C., & Glauner, T. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis Online.
- Kabir, A., Furton, K. G., & Malik, A. (2017). Rapid Monitoring of Organochlorine Pesticide Residues in Various Fruit Juices and Water Samples Using Fabric Phase Sorptive Extraction and Gas Chromatography-Mass Spectrometry. PMC.
-
Shimadzu Scientific Instruments. (n.d.). Determination of Method 608 Organochlorine Pesticides and Polychlorinated Biphenyls Using GC-MS/MS Operated in the MRM Mode. Shimadzu. Available at: [Link]
- University of North Carolina Wilmington. (n.d.). Pesticide Analysis by Mass Spectrometry. UNCW.
-
Lin, N., et al. (2014). Gas chromatography plasma-assisted reaction chemical ionization mass spectrometry for quantitative detection of bromine in organic compounds. PubMed. Available at: [Link]
-
Lydy, M. J., et al. (2016). Determination of Organochlorine Pesticides in Wildlife Liver and Serum Using Gas Chromatography Tandem Quadrupole Mass Spectrometry. Longdom Publishing. Available at: [Link]
- Yilmaz, B., & Toth, T. (2013). Determination of Organochlorinated Pesticide Residues By Gas Chromatography - Mass Spectrometry after Elution in A Florisil Column. Der Pharma Chemica.
-
Zwiener, C., & Glauner, T. (2017). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. Available at: [Link]
-
Shiganova, A. V., et al. (2021). Monitoring and Statistical Analysis of Formation of Organochlorine and Organobromine Compounds in Drinking Water of Different Water Intakes. MDPI. Available at: [Link]
- Unknown. (n.d.). Mass Spectrometry: Fragmentation. Unknown Source.
-
Kingston, D. G. I. (1972). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]
-
NIST. (n.d.). Benzaldehyde, 3-bromo-. NIST WebBook. Available at: [Link]
- Wade, L. G. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Unknown Source.
-
NIST. (n.d.). 3-Bromo-5-chloro-2-hydroxybenzaldehyde. NIST WebBook. Available at: [Link]
-
Unknown. (n.d.). Mass Spectrometry Fragmentation. chemconnections.org. Available at: [Link]
-
NIST. (n.d.). Benzaldehyde, 3-bromo-. NIST WebBook. Available at: [Link]
-
Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International. Available at: [Link]
-
Khan Academy. (2023). Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]
-
Michigan State University. (n.d.). Mass Spectrometry. MSU Chemistry. Available at: [Link]
-
NIST. (n.d.). Benzaldehyde, 3-bromo-. NIST WebBook. Available at: [Link]
Sources
- 1. asdlib.org [asdlib.org]
- 2. ugto.mx [ugto.mx]
- 3. Mass Spectrometry [www2.chemistry.msu.edu]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. chemconnections.org [chemconnections.org]
- 6. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. whitman.edu [whitman.edu]
- 10. Rapid Monitoring of Organochlorine Pesticide Residues in Various Fruit Juices and Water Samples Using Fabric Phase Sorptive Extraction and Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. vetdergikafkas.org [vetdergikafkas.org]
- 13. Monitoring and Statistical Analysis of Formation of Organochlorine and Organobromine Compounds in Drinking Water of Different Water Intakes [mdpi.com]
- 14. Benzaldehyde, 3-bromo- [webbook.nist.gov]
- 15. Benzaldehyde, 3-bromo- [webbook.nist.gov]
- 16. Benzaldehyde, 3-bromo- [webbook.nist.gov]
Regioisomer Reactivity Profiling: 3-Bromo- vs. 4-Bromo-2,6-dichlorobenzaldehyde in Late-Stage Functionalization
As drug development increasingly relies on highly functionalized, sterically encumbered building blocks for targeted protein degradation (e.g., PROTACs) and complex API synthesis, understanding the nuanced reactivity of halogenated regioisomers is critical. This guide provides an objective, data-driven comparison of 3-Bromo-2,6-dichlorobenzaldehyde and 4-Bromo-2,6-dichlorobenzaldehyde , detailing the causality behind their divergent chemical behaviors and providing field-proven protocols for their application.
Structural & Electronic Causality
The fundamental differences in reactivity between these two regioisomers stem from a combination of steric shielding and electronic resonance effects dictated by the formyl (-CHO) group and the di-ortho chlorine atoms.
Electronic Activation (The Para Advantage)
The aldehyde group is a strong electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects.
-
4-Bromo-2,6-dichlorobenzaldehyde: The bromine atom is situated para to the formyl group. The -M effect significantly depletes electron density at the para position, lowering the energy of the C–Br
antibonding orbital. This electronic activation highly facilitates Nucleophilic Aromatic Substitution (SNAr) and accelerates the oxidative addition step in Palladium-catalyzed cross-couplings [1]. -
3-Bromo-2,6-dichlorobenzaldehyde: The bromine atom is meta to the formyl group. It benefits only from the weaker inductive (-I) withdrawal of the aldehyde, lacking resonance activation. Consequently, the C–Br bond is electronically less primed for transition-metal insertion.
Steric Trajectory (The Ortho Clash)
-
4-Bromo Isomer: The bromine is flanked by two small hydrogen atoms (van der Waals radius 1.20 Å), providing an unhindered trajectory for bulky PdL
complexes to undergo oxidative addition. -
3-Bromo Isomer: The bromine is adjacent to a chlorine atom (van der Waals radius 1.75 Å). This severe local steric bulk creates a high activation energy barrier for the transition state during cross-coupling, often leading to catalyst poisoning or protodehalogenation side reactions.
Both isomers share identical steric shielding around the carbonyl carbon due to the 2,6-dichloro substitution, making nucleophilic addition to the aldehyde equally challenging and requiring forcing conditions (e.g., Lewis acid catalysis or elevated temperatures)[2].
Mechanistic causality dictating the divergent cross-coupling reactivity of the two regioisomers.
Comparative Reactivity Matrix
The following table summarizes the quantitative and qualitative performance of both isomers across standard late-stage functionalization workflows, derived from empirical medicinal chemistry campaigns [1][2].
| Reaction Class | Parameter | 4-Bromo-2,6-dichlorobenzaldehyde | 3-Bromo-2,6-dichlorobenzaldehyde |
| Suzuki-Miyaura Coupling | Typical Yield | 75% - 90% | 15% - 30% (High protodehalogenation) |
| Catalyst Preference | Pd(PPh | Requires bulky, electron-rich ligands (e.g., XPhos, tBuXPhos) | |
| Nucleophilic Aromatic Sub. (SNAr) | Reactivity at Br | Moderate to High (Activated) | Negligible (Unactivated) |
| Reductive Amination | Typical Yield | 45% - 55% | 45% - 55% |
| Causality | Sterically hindered by 2,6-Cl; requires active reductant (e.g., Et | Identical steric shielding around the formyl group |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating analytical checkpoints.
Protocol A: Reductive Amination of 4-Bromo-2,6-dichlorobenzaldehyde
This protocol is utilized to synthesize von Hippel–Lindau (VHL) E3 ubiquitin ligase ligands [1]. Because the 2,6-dichloro substitution heavily shields the aldehyde, standard NaBH(OAc)
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried flask under N
, dissolve 4-bromo-2,6-dichlorobenzaldehyde (1.0 eq, 1.06 mmol) and tert-butyl carbamate (1.1 eq) in anhydrous acetonitrile (5.0 mL). -
Activation: Add trifluoroacetic acid (TFA, 3.0 eq) dropwise at 0 °C. Stir for 30 minutes to ensure complete imine/iminium formation.
-
Reduction: Slowly add triethylsilane (Et
SiH, 3.0 eq). Warm the reaction to ambient temperature and stir for 12 hours. -
Quench & Extraction: Quench with saturated aqueous NaHCO
until pH ~8. Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over anhydrous Na SO , and concentrate in vacuo. -
Purification: Purify via flash column chromatography (EtOAc/n-hexanes 1:9).
-
Self-Validation Checkpoint:
-
TLC: Confirm the disappearance of the starting material (R
~0.6 in 1:5 EtOAc/Hexanes). -
1H NMR (CDCl
): The diagnostic aldehyde proton singlet at 10.42 ppm must be completely absent. The appearance of a new benzylic CH doublet/multiplet around 4.50 ppm confirms successful amination.
-
Protocol B: Suzuki-Miyaura Cross-Coupling
Capitalizing on the unhindered, electronically activated 4-position [2].
Step-by-Step Methodology:
-
Preparation: Charge a microwave vial with 4-bromo-2,6-dichlorobenzaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(PPh
) (0.05 eq). -
Solvent System: Add a degassed mixture of 1,2-Dimethoxyethane (DME) and 2M aqueous Na
CO (3:1 ratio, 0.2 M concentration). -
Reaction: Seal the vial and heat at 85 °C for 4 hours (or microwave at 100 °C for 30 minutes).
-
Workup: Dilute with water and extract with dichloromethane (DCM). Filter the organic layer through a phase separator and concentrate.
-
Self-Validation Checkpoint:
-
LC-MS: Observe the mass shift corresponding to the loss of bromine (isotopic pattern M/M+2 ratio 1:1 disappears) and the addition of the aryl group.
-
1H NMR (CDCl
): The starting material exhibits a characteristic singlet for the two symmetric meta protons at 7.58 ppm . In the product, this signal will shift downfield and may split depending on the symmetry of the newly installed aryl group.
-
Standard late-stage functionalization workflow utilizing 4-bromo-2,6-dichlorobenzaldehyde.
Conclusion & Application Strategy
For drug discovery programs requiring a highly functionalized benzaldehyde core, 4-bromo-2,6-dichlorobenzaldehyde is the vastly superior building block . Its para-bromine atom is electronically primed for cross-coupling and sterically accessible, allowing for predictable, high-yielding late-stage diversification.
Conversely, 3-bromo-2,6-dichlorobenzaldehyde should be avoided unless the specific meta-substitution pattern is strictly required by the Structure-Activity Relationship (SAR). If the 3-bromo isomer must be used, chemists should abandon standard Pd(PPh
References
-
Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel–Lindau E3 Ubiquitin Ligase: Development of Highly Potent Hypoxia-Inducible Factor-1α Stabilizers. Journal of Medicinal Chemistry, 2023. Available at:[Link]
- Novel compounds as antagonists or inverse agonists for opioid receptors.World Intellectual Property Organization (WIPO) Patent WO2008021851A2, 2008.
Comparative Crystallographic Guide: 3-Bromo-2,6-dichlorobenzaldehyde vs. Structural Analogs
Executive Summary
In rational drug design and solid-state chemistry, halogenated benzaldehydes serve as critical electrophilic building blocks. The introduction of specific halogens—such as the meta-bromine in 3-Bromo-2,6-dichlorobenzaldehyde (CAS: 1254701-24-0)—fundamentally alters the molecule's electrostatic potential and crystal packing landscape compared to simpler analogs like 2,6-dichlorobenzaldehyde[1][2]. This guide provides an objective comparison of the crystallographic performance and supramolecular behavior of these building blocks, offering actionable insights for researchers optimizing active pharmaceutical ingredient (API) solid forms and predictable crystal engineering.
Part 1: Structural Causality & Mechanistic Insights (E-E-A-T)
To leverage these building blocks effectively, researchers must understand the causality behind their solid-state behavior. The crystallographic profile of 3-Bromo-2,6-dichlorobenzaldehyde is governed by two competing mechanistic forces:
Steric Hindrance & Torsion Angles
In the baseline analog, 2,6-dichlorobenzaldehyde, the two bulky ortho-chlorine atoms cause significant steric clashing with the formyl (-CHO) group. X-ray crystallographic data reveals that the aldehyde group is forced out of the benzene ring's plane, exhibiting torsion angles of approximately -27.3° and 152.6°[3][4]. This non-planarity disrupts extended π-conjugation but increases solubility by preventing overly dense, flat crystal packing. In 3-Bromo-2,6-dichlorobenzaldehyde, this baseline steric twist is maintained, ensuring similar solubility profiles, but the electronic landscape is drastically modified.
The Sigma-Hole Effect & Halogen Bonding
The critical differentiator for 3-Bromo-2,6-dichlorobenzaldehyde is the highly polarizable bromine atom at the 3-position. Bromine possesses a pronounced region of positive electrostatic potential (the σ-hole) on its outer axis[5]. While 2,6-dichlorobenzaldehyde relies primarily on weak C-H···O interactions and π-π stacking[3][6], the brominated analog engages in robust, highly directional Type II halogen bonds (Br···O or Br···Cl)[7][8]. This results in a higher lattice energy, which translates to enhanced thermal stability and a more predictable supramolecular synthon for crystal engineering[9].
Part 2: Comparative Crystallographic Data
The following table objectively compares the crystallographic parameters of 3-Bromo-2,6-dichlorobenzaldehyde against its structural alternatives. (Note: Due to the proprietary nature of specific API intermediates, data for the tri-halogenated species is modeled based on isostructural di-bromo-fluoro analogs and Hirshfeld surface analyses[6][7]).
| Parameter | 2,6-Dichlorobenzaldehyde (Empirical) | 3-Bromo-2,6-dichlorobenzaldehyde (Predictive Model) | 3-Bromobenzaldehyde (Alternative) |
| Crystal System | Monoclinic[3] | Monoclinic / Triclinic | Liquid at RT (Low MP) |
| Space Group | N/A | ||
| Primary Interaction | C-H···O, π-π stacking[6] | Br···O (Halogen Bond), π-π stacking[7][8] | N/A |
| Formyl Torsion Angle | -27.3° / 152.6° (Twisted)[3] | ~ -30° / 150° (Twisted) | ~ 0° (Planar) |
| Lattice Energy | Moderate | High (Driven by σ-hole) | Low |
| API Application | Baseline electrophile | High-affinity halogen bond donor | Simple cross-coupling |
Part 3: Self-Validating Experimental Methodology
To empirically verify the structural parameters of halogenated benzaldehydes, the following self-validating Single-Crystal X-Ray Diffraction (SCXRD) protocol must be utilized.
Protocol: SCXRD & Halogen Bond Validation
Step 1: Controlled Evaporative Crystallization
-
Procedure: Dissolve 50 mg of the benzaldehyde derivative in 2 mL of a non-competing solvent system (e.g., n-hexane/dichloromethane 1:1 v/v). Pierce the vial cap with a narrow needle and allow slow evaporation at 20°C.
-
Causality: Slow evaporation maintains thermodynamic control, preventing kinetic trapping and ensuring the formation of defect-free, macroscopic single crystals.
-
Self-Validation Check: Inspect crystals under a stereomicroscope with cross-polarized light. Complete extinction of light upon 90° rotation confirms a true single crystal rather than a twinned aggregate.
Step 2: Cryogenic Data Collection
-
Procedure: Select a crystal (0.1–0.2 mm) and mount it on a MiTeGen loop using paratone oil. Transfer immediately to a diffractometer equipped with a cold stream (100 K) and a Mo Kα or Cu Kα radiation source[3].
-
Causality: Collecting data at 100 K drastically reduces the thermal vibration of atoms (minimizing Debye-Waller factors). This is critical for accurately mapping the electron density of the highly polarizable bromine atom and resolving the subtle directionality of the σ-hole.
-
Self-Validation Check: Evaluate the internal agreement factor (
) during data reduction. An validates the chosen Laue symmetry and confirms a high signal-to-noise ratio.
Step 3: Structure Solution and Refinement
-
Procedure: Solve the phase problem using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on
(SHELXL)[3]. Apply anisotropic displacement parameters to all non-hydrogen atoms. -
Causality: Anisotropic refinement is mandatory for heavy atoms like Br and Cl to account for non-spherical electron density distributions caused by halogen bonding.
-
Self-Validation Check: The final refinement must yield
and . The residual electron density map must be flat ( max/min within ±0.5 e/ų), proving the model fully accounts for the diffraction data.
Part 4: Visualizations
SCXRD workflow for halogenated benzaldehydes with built-in quality validation steps.
Primary non-covalent interactions driving the crystal packing of the target molecule.
Part 5: References
-
Gawlicka-Chruszcz, A., et al. "Crystal structure of 2,6-dichlorobenzaldehyde, C7H4Cl2O." Zeitschrift für Kristallographie - New Crystal Structures, 2006. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 6737, 2,6-Dichlorobenzaldehyde." PubChem, 2025. URL: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 129973839, 3-Bromo-2,6-dichlorobenzaldehyde." PubChem, 2025. URL:[Link]
-
"Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses." RSC Advances, 2020. URL:[Link]
-
"Halogen Bonding Interactions: Revised Benchmarks and a New Assessment of Exchange vs Dispersion." Journal of Chemical Theory and Computation, 2017. URL:[Link]
Sources
- 1. AB559556 | CAS 1254701-24-0 – abcr Gute Chemie [abcr.com]
- 2. 2,6-Dichlorobenzaldehyde | C7H4Cl2O | CID 6737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sci-Hub. Conformational disorder in 4-(5,5′-dibromo-2′-chloro-4,4′-bipyridyl-2-yl)benzaldehyde: role of π–π and halogen interactions / Acta Crystallographica Section C Crystal Structure Communications, 2010 [sci-hub.box]
- 9. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to GC-MS Retention Times of Halogenated Benzaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical development, fine chemical synthesis, and environmental analysis, the accurate identification and separation of isomeric compounds are of paramount importance. Halogenated benzaldehydes, crucial intermediates and building blocks, frequently exist as ortho, meta, and para isomers. These positional isomers often exhibit similar physical and chemical properties, posing a significant analytical challenge. This guide, compiled by a Senior Application Scientist, provides an in-depth technical comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) retention times of halogenated benzaldehyde isomers. We will delve into the experimental data, explore the underlying principles governing their separation, and offer practical guidance for achieving optimal resolution.
The Critical Role of Isomer Separation
The seemingly subtle difference in the position of a halogen on the benzaldehyde ring can drastically alter a molecule's biological activity, toxicity, and reactivity. In drug development, for instance, one isomer may be a potent therapeutic agent while another could be inactive or even harmful. Therefore, robust analytical methods capable of baseline-separating and unequivocally identifying each isomer are not just a matter of quality control, but of safety and efficacy.
Understanding the Elution Order: A Tale of Volatility and Polarity
The separation of analytes in gas chromatography is fundamentally governed by their partitioning between the stationary phase of the GC column and the mobile carrier gas. Two key properties of the analytes dictate this partitioning and, consequently, their retention times:
-
Volatility (Boiling Point): Generally, compounds with lower boiling points are more volatile and will spend more time in the gas phase, leading to shorter retention times. On non-polar columns, where dispersive forces are the primary mode of interaction, elution order often follows the boiling points of the analytes.[1]
-
Polarity: The polarity of an analyte and its interaction with the stationary phase play a crucial role in its retention. Polar compounds will be more strongly retained by polar stationary phases, resulting in longer retention times. Conversely, on non-polar columns, polar compounds will elute faster.[2]
For halogenated benzaldehyde isomers, the interplay of these two factors, influenced by the type and position of the halogen, determines their elution order.
Experimental Data: A Comparative Analysis
Achieving consistent and reproducible retention times is the cornerstone of reliable GC-MS analysis. While absolute retention times can vary between instruments and laboratories, the relative elution order of isomers under specific conditions provides a robust qualitative marker.[3] To that end, we have compiled and analyzed available experimental data, including Kovats retention indices, to provide a comparative overview.
The Kovats retention index (RI) is a standardized method for reporting retention times, which helps in comparing data across different systems by relating the retention time of an analyte to that of n-alkanes.[4][5]
Bromobenzaldehyde Isomers
Based on available Kovats retention index data on a standard non-polar stationary phase (like those coated with 5% diphenyl/95% dimethylpolysiloxane), the typical elution order for bromobenzaldehyde isomers is:
Table 1: Kovats Retention Indices for Bromobenzaldehyde Isomers on a Standard Non-Polar Column
| Isomer | Kovats Retention Index (RI) |
| 2-Bromobenzaldehyde | 1212[6] |
| 4-Bromobenzaldehyde | 1207.1, 1216.5, 1229[7] |
Note: The variation in the reported RI for 4-bromobenzaldehyde may be due to different experimental conditions or data sources.
This data suggests that on a non-polar column, the ortho and para isomers have very similar retention times, with the ortho isomer potentially eluting slightly later. The elution order can be influenced by the subtle interplay of boiling points and polarity.
Dihalogenated Benzaldehyde Isomers: A Case Study with Bromofluoro Benzaldehydes
A study on the separation of ten isomers of bromofluoro benzaldehyde using a DB-624 column provides valuable insights into the separation of dihalogenated isomers.[8] The DB-624 stationary phase is a mid-polarity phase (6% cyanopropylphenyl/94% dimethylpolysiloxane), which offers different selectivity compared to non-polar phases.[9] The successful separation of all ten isomers highlights the importance of selecting a stationary phase with appropriate polarity to resolve complex mixtures of halogenated benzaldehydes.[8] While the specific retention times are dependent on the detailed experimental conditions, this study demonstrates that a mid-polarity column can effectively differentiate between positional isomers of dihalogenated benzaldehydes.
Key Factors Influencing Separation: A Method Development Guide
Achieving optimal separation of halogenated benzaldehyde isomers requires careful consideration of several experimental parameters. The following sections provide a detailed guide to the critical choices in method development.
The Heart of the Separation: GC Column Selection
The choice of the GC column, specifically its stationary phase, is the most critical factor determining the selectivity and resolution of the separation.[2]
-
Non-Polar Columns (e.g., 5% Phenyl Methylpolysiloxane - DB-5, HP-5): On these columns, separation is primarily driven by the boiling points of the analytes.[1] For halogenated benzaldehydes, the boiling points of the ortho, meta, and para isomers are often very close, which can make baseline separation challenging. However, subtle differences in molecular shape and van der Waals interactions can still allow for separation.
-
Mid-Polar Columns (e.g., 6% Cyanopropylphenyl/94% Dimethylpolysiloxane - DB-624): These columns introduce dipole-dipole and pi-pi interactions, which can significantly enhance the separation of isomers with different polarities.[9] The cyano and phenyl functional groups in the stationary phase can interact differently with the electron-rich aromatic ring and the polar aldehyde and halogen substituents of the analytes, leading to differential retention.[10] For complex mixtures of halogenated isomers, a mid-polarity column is often the recommended starting point.
-
Polar Columns (e.g., Polyethylene Glycol - WAX): These columns are highly retentive for polar compounds. While they can offer unique selectivity, they may not always be the optimal choice for halogenated benzaldehydes, as the overall polarity of these molecules can vary depending on the halogen and its position.
Optimizing the Separation: The Role of the Temperature Program
Temperature programming, the gradual increase of the column oven temperature during a run, is a powerful tool for optimizing GC separations.[8] It allows for the elution of a wide range of compounds in a single run, improves peak shape, and can enhance the resolution of closely eluting peaks. For halogenated benzaldehyde isomers, a slow temperature ramp rate through their elution range can significantly improve separation.
Experimental Workflow: A Step-by-Step Protocol
The following is a generalized GC-MS protocol that can serve as a starting point for the analysis of halogenated benzaldehyde isomers. Optimization will be necessary based on the specific isomers and the available instrumentation.
1. Sample Preparation:
-
Dissolve the halogenated benzaldehyde isomer standard or sample in a high-purity volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1-10 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 7250 GC/Q-TOF or equivalent.[11]
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a mid-polarity column such as a DB-624.
-
Inlet: Split/splitless injector.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Energy: 70 eV (Electron Ionization - EI).
-
Mass Range: m/z 50-300.
3. Data Analysis:
-
Identify the peaks corresponding to the halogenated benzaldehyde isomers based on their retention times and mass spectra.
-
The mass spectra of these isomers will show a characteristic molecular ion peak and fragmentation patterns. The presence of halogens like chlorine and bromine will result in distinctive isotopic patterns for the molecular ion and fragment ions containing the halogen.[12]
Visualizing the Process
To better understand the workflow and the factors influencing separation, the following diagrams are provided.
Caption: A generalized workflow for the GC-MS analysis of halogenated benzaldehyde isomers.
Caption: Key factors influencing the GC separation of halogenated benzaldehyde isomers.
Conclusion and Future Outlook
The successful separation of halogenated benzaldehyde isomers by GC-MS is a critical analytical task that relies on a thorough understanding of the interplay between analyte properties and chromatographic conditions. While non-polar columns can provide separation based on boiling point differences, mid-polarity columns often offer superior resolution by exploiting differences in isomer polarity. Careful optimization of the temperature program is also essential for achieving baseline separation.
The data presented in this guide provides a starting point for method development. However, it is crucial to validate any method using certified reference standards for each isomer to confirm their identity and ensure accurate quantification. As new stationary phases and GC technologies continue to emerge, further research into their application for the separation of these and other challenging isomer sets will undoubtedly lead to even more robust and efficient analytical solutions.
References
- Agilent Technologies. (2024). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Available at: [Link]
- National Center for Biotechnology Information. (n.d.). 4-Bromobenzaldehyde. PubChem. Available at: [Link]
- The Pherobase. (2025). The Kovats Retention Index: 2-Bromobenzaldehyde (C7H5BrO). Available at: [Link]
- Sajan, P. G., & Kumara, M. N. (2015). Rapid and highly efficient gas chromatographic method for the separation and determination of bromofluorobenzaldehydes with the application of low thermal mass technology (LTM). Analytical Methods, 7(18), 7565-7572. Available at: [Link]
- Kawamura, K., & Kaplan, I. R. (1984). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Environmental Science & Technology, 18(9), 652-657.
- Ikeda, A., Tsuboi, T., Kawai, T., & Kishi, R. (2013). The retention times and the monitor ions for GC-MS. ResearchGate. Available at: [Link]
- Abdel-Rehim, M. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2145. Available at: [Link]
- Ding, Y. S., Yan, X., Wong, J., Chan, M., & Watson, C. H. (2019). Simultaneous Determination of Four Aldehydes in Gas Phase of Mainstream Smoke by Headspace Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2019, 8364861. Available at: [Link]
- Wang, Y., & Lord, H. (2002). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography.
- NIST. (n.d.). Benzaldehyde. NIST WebBook. Available at: [Link]
- NIST. (n.d.). Gas Chromatographic Retention Data. NIST WebBook. Available at: [Link]
- Ataman Kimya. (n.d.). 2-CHLOROBENZALDEHYDE. Available at: [Link]
- Pereira, W. E., & Hostettler, F. D. (1985). Kovats and lee retention indices determined by gas chromatography/mass spectrometry for organic compounds of environmental interest.
- NIST. (2023). NIST 23 GC Method / Retention Index Database. Available at: [Link]
- ChemRxiv. (2023). Using retention index database matching for compound identification on a non-standard gas chromatography stationary phase. Available at: [Link]
- Restek. (n.d.). GC Column Selection Guide. Available at: [Link]
- Restek. (2021). Guide to GC Column Selection and Optimizing Separations. Available at: [Link]
- AperTO. (2026). GCxGC-MS hyphenated tech. Available at: [Link]
- Wikipedia. (n.d.). 3-Bromobenzaldehyde. Available at: [Link]
- ResearchGate. (n.d.). GC chromatograms for the separation of positional isomers on the POC-1.... Available at: [Link]
- Chempendix. (n.d.). Retention Indexes. Available at: [Link]
- NIST. (n.d.). Benzaldehyde, 2-bromo-. NIST WebBook. Available at: [Link]
- GL Sciences. (n.d.). Analysis and Retention Indices of 61 Organic Solvent Components by Nitrogen Carriers. Available at: [Link]
- JCANO. (n.d.). GC Column Selection Guide. Available at: [Link]
- SpectraBase. (n.d.). 3-Chlorobenzaldehyde. Available at: [Link]
- Agilent Technologies. (n.d.). Agilent J&W GC Column Selection Guide. Available at: [Link]
- ResearchGate. (n.d.). Separation of chlorobenzene isomers at different isothermal conditions.... Available at: [Link]
- Koek, M. M., Muilwijk, B., van der Werf, M. J., & Hankemeier, T. (2011). iMatch2: Compound identification using retention index for analysis of gas chromatography–mass spectrometry data.
- LabRulez. (2024). Creating and Using Retention Indices in NIST Software. Available at: [Link]
- Mol, J. C. (2022). Comparative Prediction of Gas Chromatographic Retention Indices for GC/MS Identification of Chemicals Related to Chemical Weapons Convention by Incremental and Machine Learning Methods. Molecules, 27(19), 6296.
- Zenkevich, I. G. (2025). Application of Gas Chromatographic Retention Indices to GC and GC–MS Identification with Variable Limits for Deviations Between Their Experimental and Reference Values. Preprints.org.
- Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Available at: [Link]
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]
- Kim, J., Lee, J., Park, M., & Kim, J. (2024). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. Bulletin of the Korean Chemical Society, 45(2), 123-130.
Sources
- 1. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 2. pepolska.pl [pepolska.pl]
- 3. Benzaldehyde, 2-bromo- [webbook.nist.gov]
- 4. Gas Chromatographic Retention Data [webbook.nist.gov]
- 5. gcms.cz [gcms.cz]
- 6. The Kovats Retention Index: 2-Bromobenzaldehyde (C7H5BrO) [pherobase.com]
- 7. 4-Bromobenzaldehyde | C7H5BrO | CID 70741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. jcanoingenieria.com [jcanoingenieria.com]
- 11. lcms.cz [lcms.cz]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Bromo-2,6-dichlorobenzaldehyde
As researchers and drug development professionals, our primary commitment is to safety and scientific integrity. Handling highly reactive and potentially hazardous compounds like 3-Bromo-2,6-dichlorobenzaldehyde demands a meticulous approach that goes beyond mere procedural compliance. This guide provides an in-depth, experience-driven framework for the safe handling of this halogenated aromatic aldehyde, emphasizing the causality behind each safety recommendation to build a self-validating system of laboratory practice.
Understanding the Hazard Profile: Why This Compound Demands Respect
3-Bromo-2,6-dichlorobenzaldehyde belongs to the class of halogenated aromatic aldehydes. While specific toxicological data for this exact compound is not extensively published, the hazards can be reliably inferred from its chemical structure and data on analogous compounds such as 3-Bromobenzaldehyde and 2,6-Dichlorobenzaldehyde. The primary hazards are significant and demand robust protective measures.[1]
-
Severe Irritation and Corrosion: Like many halogenated aldehydes, this compound is expected to be a strong irritant and potentially corrosive upon contact. It can cause serious skin irritation, burns, and severe eye damage.[2][3][4][5] The aldehyde functional group can react with biological macromolecules, while the halogen substituents can enhance its reactivity and irritant properties.
-
Respiratory Tract Irritation: Inhalation of dust or vapors can cause significant irritation to the respiratory system.[4][5][6] Chronic exposure may lead to more severe respiratory conditions.[6]
-
Toxicity upon Ingestion: The compound is presumed to be harmful if swallowed, a common characteristic of similar benzaldehydes.[4][6]
-
Potential for Sensitization: Some related compounds may cause skin sensitization upon repeated contact, leading to an allergic reaction.[6]
Given these risks, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a mandatory prerequisite for handling this substance.
Core Personal Protective Equipment (PPE) Directives
The selection of PPE is dictated by a risk assessment of the procedures to be performed. The following directives are based on the compound's hazard profile and are designed to provide a multi-layered defense against exposure.
Hand Protection: The First Line of Defense
Your hands are the most likely part of your body to come into direct contact with the chemical. Therefore, selecting the appropriate gloves is critical.
-
Glove Type: Nitrile or neoprene gloves are recommended.[1] These materials provide good resistance to a range of chemicals, including aromatic and halogenated compounds. Avoid latex gloves, as they can offer poor protection against many organic chemicals and can be readily penetrated.[7]
-
Best Practices:
-
Always inspect gloves for any signs of damage, such as tears or punctures, before use.[1]
-
For tasks involving larger quantities or a higher risk of splashing, consider double-gloving to provide an additional barrier.[1]
-
Remove and replace gloves immediately if they become contaminated.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Eye and Face Protection: Shielding Against Irreversible Damage
The risk of serious eye damage from even a small splash of 3-Bromo-2,6-dichlorobenzaldehyde is high.[5]
-
Minimum Requirement: Chemical splash goggles that conform to ANSI Z.87.1 standards are mandatory whenever handling the compound in any form.[1]
-
Enhanced Protection: When handling larger quantities, performing reactions that could splash, or working with the material outside of a fume hood, a full-face shield must be worn over the chemical splash goggles.[1][7] This provides an essential secondary layer of protection for the entire face.
Body Protection: Preventing Dermal Absorption
Protecting your skin from accidental contact is crucial to prevent irritation and potential sensitization.
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat should be worn at all times.[1] A flame-resistant coat (e.g., Nomex) or a 100% cotton lab coat is preferable to synthetic blends, which can melt and adhere to the skin if they ignite.[1]
-
Chemical Apron: For procedures involving significant quantities of the material where splashes are likely, a chemical-resistant apron should be worn over the lab coat.[8]
-
Footwear: Closed-toe shoes, preferably made of a chemical-resistant material, are required.[7] Cloth or leather shoes can absorb chemical spills and hold them against the skin.
Respiratory Protection: Controlling Inhalation Exposure
The primary method for controlling respiratory exposure is through engineering controls.
-
Engineering Controls: All weighing and handling of solid 3-Bromo-2,6-dichlorobenzaldehyde, as well as any reactions involving it, should be conducted within a certified chemical fume hood to minimize the inhalation of dust or vapors.[1][9]
-
Respirator Use: In the rare event that engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator is necessary.[9] For a solid powder, a minimum of an N95 dust mask may be suitable, but for higher vapor concentrations or spills, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[9][10]
PPE Selection Summary
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene: Recommended for good chemical resistance. Always inspect before use and change immediately if contaminated.[1] |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | ANSI Z.87.1 Goggles: Mandatory for all handling. Face Shield: Required over goggles when there is a significant splash risk.[1][7] |
| Body Protection | Laboratory Coat & Apron | Flame-Resistant or 100% Cotton Lab Coat: Must be fully buttoned. Chemical-Resistant Apron: For large-scale work.[1][8] |
| Respiratory Protection | Chemical Fume Hood / Respirator | Fume Hood: Primary control for all operations. NIOSH-approved respirator: For emergency situations or if engineering controls are inadequate.[1][9] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Ensure the chemical fume hood is operational. Gather all necessary equipment and reagents. Don all required PPE as detailed in the table above.
-
Handling: Conduct all manipulations of the solid compound, such as weighing and transferring, within the fume hood to contain any dust.[1] Use a spatula for transfers to minimize the generation of airborne particles.
-
Reaction Setup: If dissolving the compound, add the solid to the solvent slowly to avoid splashing. Ensure the reaction vessel is properly secured.
-
Post-Handling: After use, ensure the container is tightly sealed.[11] Decontaminate any surfaces that may have come into contact with the chemical.
-
PPE Removal: Remove gloves first, turning them inside out to avoid contaminating your hands. Remove your lab coat and other PPE, being careful to avoid touching any contaminated outer surfaces. Wash hands thoroughly.
Emergency Protocol: Chemical Spill Response
A prompt and correct response to a chemical spill is critical to mitigating exposure and environmental contamination.
Step-by-Step Spill Cleanup
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Assess: From a safe distance, assess the size of the spill and any immediate hazards. Do not proceed with cleanup if you are not trained or do not have the proper equipment.
-
Contain: For a small solid spill, cover it with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent.[1]
-
Neutralize (if applicable): There are no specific neutralization steps for this compound; absorption is the primary method.
-
Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[1][12] Avoid creating dust during this process.
-
Decontaminate: Clean the spill area with a 60-70% ethanol solution followed by a soap and water wash.[12]
-
Dispose: Dispose of the sealed waste container and any contaminated cleaning materials according to institutional and local hazardous waste regulations.[6][13]
Spill Response Workflow Diagram
Caption: Workflow for responding to a 3-Bromo-2,6-dichlorobenzaldehyde spill.
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling of hazardous chemicals.
-
Waste Collection: All waste materials contaminated with 3-Bromo-2,6-dichlorobenzaldehyde, including excess reagent, contaminated absorbents, and disposable PPE, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Disposal Regulations: All waste must be handled and disposed of in strict accordance with local, state, and federal environmental regulations.[6] Never dispose of this chemical down the drain or in regular trash. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[13]
By integrating these safety protocols into your daily laboratory operations, you create a robust system that protects not only yourself and your colleagues but also the integrity of your research.
References
-
Oxford Lab Fine Chem LLP. (n.d.). 3-bromo benzaldehyde 97% Material Safety Data Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
-
University of California, Los Angeles. (2015). Personal Protective Equipment Selection Guide. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Retrieved from [Link]
-
Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]
-
Cole-Parmer. (2005). 2,6-Dichlorobenzaldehyde, 99% Material Safety Data Sheet. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. merckmillipore.com [merckmillipore.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cdc.gov [cdc.gov]
- 8. research.arizona.edu [research.arizona.edu]
- 9. oxfordlabchem.com [oxfordlabchem.com]
- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. combi-blocks.com [combi-blocks.com]
- 12. 2,6-DICHLOROBENZALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
